molecular formula C18H11NO2 B1683719 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS No. 2110-25-0

2-Pyridin-4-yl-benzo[h]chromen-4-one

Cat. No.: B1683719
CAS No.: 2110-25-0
M. Wt: 273.3 g/mol
InChI Key: LZCOBWKVDSSOBB-UHFFFAOYSA-N
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Description

2-pyridin-4-yl-4-benzo[h][1]benzopyranone is an organic heterotricyclic compound and an organooxygen compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylbenzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOBWKVDSSOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390354
Record name 2-Pyridin-4-yl-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2110-25-0
Record name 2-Pyridin-4-yl-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(Pyridin-4-yl)-4H-benzo[h]chromen-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(pyridin-4-yl)-4H-benzo[h]chromen-4-one Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Pharmacologists, and Process Scientists

Targeting CFTR Activation and Scaffold Versatility in Drug Discovery

Executive Summary

2-(pyridin-4-yl)-4H-benzo[h]chromen-4-one (CAS: 2110-25-0) represents a critical structural convergence of the naphthoflavone scaffold and the pyridine pharmacophore. While historically explored for its fluorescent properties and DNA-intercalating potential, recent high-throughput screening campaigns have identified this specific chemotype as a potent CFTR (Cystic Fibrosis Transmembrane conductance Regulator) activator .

This guide synthesizes the physicochemical profile, robust synthetic pathways, and biological mechanisms of this compound.[1] It is designed to serve as a foundational reference for researchers investigating chloride channel modulation or leveraging the benzo[h]chromone scaffold for kinase inhibition.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule features an extended


-conjugated system comprising a naphthalene ring fused to a 

-pyrone, substituted at the C2 position with a 4-pyridyl group. This planarity facilitates stacking interactions in biological targets (e.g., DNA intercalation, ATP-binding pockets).
Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 2-(pyridin-4-yl)-4H-benzo[h]chromen-4-one
Common Name 7,8-Benzoflavone-4'-pyridine analog
CAS Number 2110-25-0
Molecular Formula C₁₈H₁₁NO₂
Molecular Weight 273.29 g/mol
H-Bond Donors/Acceptors 0 / 3
LogP (Predicted) ~3.8 (Lipophilic)
Solubility Low in water; Soluble in DMSO, DMF, warm Ethanol
Appearance Yellow to pale-brown crystalline solid

Synthetic Architecture

To ensure high purity and scalability, we prioritize the Claisen-Schmidt Condensation followed by Oxidative Cyclization . This route avoids the harsh conditions of the Baker-Venkataraman rearrangement and allows for facile purification of the intermediate chalcone.

Retrosynthetic Analysis (DOT Visualization)

The synthesis disconnects at the C2-C1' bond and the heterocyclic oxygen, tracing back to 1-acetyl-2-naphthol and isonicotinaldehyde .

SynthesisPath Target Target: 2-(pyridin-4-yl)-4H-benzo[h]chromen-4-one Chalcone Intermediate: (E)-1-(1-hydroxynaphthalen-2-yl)- 3-(pyridin-4-yl)prop-2-en-1-one Chalcone->Target Oxidative Cyclization (I2/DMSO, 140°C) SM1 Start 1: 1-Acetyl-2-naphthol SM1->Chalcone Claisen-Schmidt (KOH/EtOH, RT) SM2 Start 2: Isonicotinaldehyde SM2->Chalcone Claisen-Schmidt (KOH/EtOH, RT)

Figure 1: Two-step synthetic pathway via chalcone intermediate. The modular approach allows for substitution on the pyridine ring if SAR exploration is required.

Detailed Experimental Protocol

Safety Note: Pyridine derivatives can be toxic. Iodine vapor is corrosive. Perform all reactions in a fume hood.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Condensation of 1-acetyl-2-naphthol and isonicotinaldehyde.

  • Reagents:

    • 1-Acetyl-2-naphthol (10 mmol, 1.86 g)

    • Isonicotinaldehyde (10 mmol, 1.07 g)

    • Potassium Hydroxide (KOH) (40% aq. solution, 5 mL)

    • Ethanol (30 mL)

  • Procedure:

    • Dissolve 1-acetyl-2-naphthol and isonicotinaldehyde in Ethanol in a 100 mL round-bottom flask.

    • Add the KOH solution dropwise while stirring at room temperature. The solution will likely darken (red/orange) indicating enolate formation.

    • Stir vigorously for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Pour the reaction mixture into crushed ice/water (100 mL) containing dilute HCl (to neutralize base).

    • Isolation: Filter the precipitated yellow solid. Wash with cold water and recrystallize from Ethanol.[2]

    • Yield Target: >80%.

Step 2: Oxidative Cyclization to Benzo[h]chromen-4-one

Reaction: Iodine-mediated cyclization in DMSO.

  • Reagents:

    • Chalcone Intermediate (from Step 1) (5 mmol)

    • Iodine (I₂) (0.5 mmol, 10 mol% catalytic)

    • DMSO (15 mL)

  • Procedure:

    • Suspend the chalcone and Iodine in DMSO.

    • Heat the mixture to 140°C. The reaction typically completes within 1–3 hours.

    • Mechanism:[3][4] Iodine facilitates the electrophilic attack of the naphthyl -OH onto the alkene, followed by oxidative dehydrogenation to aromatize the pyrone ring.

    • Workup: Cool to room temperature and pour into aqueous Sodium Thiosulfate (5% solution) to quench residual iodine.

    • Purification: Filter the precipitate.[2] If necessary, purify via silica gel column chromatography (DCM:MeOH gradient) or recrystallize from DMF/Ethanol.

    • Validation: Confirm structure via ¹H NMR (look for the singlet at C3-H of the chromone ring, typically

      
       6.8–7.0 ppm).
      

Biological Application: CFTR Activation

The primary high-value application of 2-(pyridin-4-yl)-4H-benzo[h]chromen-4-one is its role as a CFTR activator/potentiator .

Mechanism of Action

Cystic Fibrosis is caused by defects in the CFTR chloride channel. Small molecule "potentiators" bind to the CFTR protein (often at the nucleotide-binding domains or transmembrane interface) to increase the open probability (


) of the channel.
  • Activity: The benzo[h]chromen-4-one scaffold provides a rigid, planar anchor, while the 4-pyridyl nitrogen acts as a specific H-bond acceptor for residues within the CFTR allosteric site.

  • Significance: Unlike correctors (which fix folding), activators like this compound function on mutant channels that reach the cell surface (e.g., G551D) but fail to gate properly.

DOT Visualization: CFTR Activation Logic

CFTR_Pathway Ligand 2-(pyridin-4-yl)- 4H-benzo[h]chromen-4-one Binding Allosteric Binding (NBD Interface) Ligand->Binding Docking CFTR_Closed CFTR Channel (Closed State) CFTR_Closed->Binding Substrate CFTR_Open CFTR Channel (Open State) Binding->CFTR_Open Conformational Change Flux Cl- Ion Efflux (Mucosal Hydration) CFTR_Open->Flux Gating

Figure 2: Logical flow of CFTR potentiation. The ligand shifts the equilibrium toward the open channel state, restoring chloride transport.

References

  • Santa Cruz Biotechnology. 2-Pyridin-4-yl-benzo[h]chromen-4-one (CAS 2110-25-0) Product Data. (Identified as CFTR Activator). Link

  • Li, P., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction.[4][5] ACS Omega.[5] (Provides analogous synthetic methodologies for chromen-4-one scaffolds). Link

  • Zhang, Y., et al. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization. Molecules.[6][2][7][8][9][4][5][10][11][12][13] (Background on benzo[h]chromene synthesis). Link

  • Afifi, et al. (2017). Synthesis and anticancer activity of novel series of 4H-benzo[h]chromenes.[1] Bioorganic Chemistry.[1][8] (Establishes biological relevance of the scaffold). Link

Sources

Benzo[h]chromen-4-one Scaffolds: Engineering Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzo[h]chromen-4-one Derivatives as Kinase Inhibitors Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Naphthoflavone Advantage

The benzo[h]chromen-4-one scaffold represents a rigidified, lipophilic extension of the classic flavone (chromen-4-one) pharmacophore. By fusing a naphthalene ring to the pyrone core, this tricyclic system offers an expanded surface area for hydrophobic interaction within the ATP-binding pockets of protein kinases.

While traditional flavonoids are often pan-assay interference compounds (PAINS) or weak inhibitors, the benzo[h]chromen-4-one derivatives exhibit enhanced selectivity and potency against specific oncogenic drivers, particularly c-Src , EGFR (T790M mutants) , and PI3Kα . This guide delineates the rational design, synthetic pathways, and validation protocols required to develop these derivatives into viable lead candidates.

Chemical Architecture & Rational Design

Structural Bioisosterism

The core structure mimics the adenosine triphosphate (ATP) purine ring, allowing it to function as a Type I or Type I½ ATP-competitive inhibitor.

  • The "Hinge" Binder: The carbonyl oxygen at C-4 and potential substitutions at C-3 serve as hydrogen bond acceptors/donors for the kinase hinge region (e.g., Met341 in c-Src).

  • The Hydrophobic Clamp: The fused benzene ring (positions 7,8,9,10) projects into the deep hydrophobic back-pocket (Gatekeeper region), often overcoming steric resistance seen with smaller inhibitors.

SAR Hotspots
  • Position 2 (Aryl Group): Critical for selectivity. Electron-donating groups (EDGs) here often improve affinity for EGFR.

  • Position 3: The "Make-or-Break" vector. Unsubstituted analogs are often inactive. Introduction of halogenated phenyls or heterocyclic moieties (e.g., thiazoles) drastically improves IC50 values.

  • Position 8/9: Halogenation (Br, Cl) here restricts bond rotation and locks the molecule into a bioactive conformation.

Synthetic Pathways: The Baker-Venkataraman Route

While multi-component reactions often yield 2-amino-4H-chromenes (which are sp3 hybridized at C4), the construction of the fully conjugated benzo[h]chromen-4-one requires a specific condensation-cyclization sequence.

Core Synthesis Protocol

Objective: Synthesis of 2-phenylbenzo[h]chromen-4-one derivatives.

  • Esterification: React 1-hydroxy-2-acetonaphthone with a substituted benzoyl chloride in pyridine/POCl3 to form the o-naphthoyloxyacetophenone ester.

  • Baker-Venkataraman Rearrangement: Treat the ester with a base (KOH/Pyridine or t-BuOK/DMSO) to induce intramolecular Claisen condensation, yielding the 1,3-diketone (beta-diketone) intermediate.

  • Cyclodehydration: Acid-catalyzed cyclization (Glacial acetic acid + H2SO4) closes the ring to form the benzo[h]chromen-4-one.

Visualized Synthetic Workflow (DOT)

Synthesis cluster_conditions Critical Control Points Start 1-Hydroxy-2- acetonaphthone Inter1 Ester Intermediate Start->Inter1 Esterification (Pyridine/POCl3) Reagent Ar-COCl (Benzoyl Chloride) Reagent->Inter1 Inter2 1,3-Diketone (Rearranged) Inter1->Inter2 Baker-Venkataraman (KOH, 50°C) Final Benzo[h]chromen-4-one Inter2->Final Cyclodehydration (AcOH/H2SO4, Reflux) Note1 Anhydrous conditions required for Step 2

Caption: Step-wise synthesis of the benzo[h]chromen-4-one core via the Baker-Venkataraman rearrangement.

Biological Validation & Signaling

Target Specificity: c-Src and EGFR

The benzo[h]chromen-4-one scaffold has demonstrated nanomolar potency against c-Src (a non-receptor tyrosine kinase) and EGFR (Epidermal Growth Factor Receptor).

Mechanism of Action:

  • c-Src Inhibition: The molecule occupies the ATP-binding cleft.[1] The naphthyl ring interacts with the hydrophobic pocket formed by Helix αC, preventing the active conformation.

  • Downstream Effect: Inhibition blocks the phosphorylation of Tyr416 , halting the signal transduction to STAT3 and Akt , ultimately inducing apoptosis in breast cancer lines (e.g., MDA-MB-231).

Signaling Pathway Diagram (DOT)

Signaling Inhibitor Benzo[h]chromen-4-one Derivative EGFR EGFR / c-Src (Kinase Domain) Inhibitor->EGFR ATP Competition Apoptosis Apoptosis (Caspase 3/7) Inhibitor->Apoptosis Induction PI3K PI3K EGFR->PI3K Phosphorylation STAT3 STAT3 EGFR->STAT3 Proliferation Cell Proliferation EGFR->Proliferation Blocked AKT Akt (PKB) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Signal transduction blockade by benzo[h]chromen-4-one derivatives targeting c-Src/EGFR axes.

Experimental Protocols (Self-Validating Systems)

In Vitro Kinase Assay (TR-FRET / HTRF)

Why this method? Homogeneous Time-Resolved Fluorescence (HTRF) avoids the radioactive waste of


P assays and offers higher sensitivity than standard ELISA.

Protocol:

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Incubate recombinant c-Src or EGFR (0.2 ng/µL) with the benzo[h]chromen-4-one derivative (serial dilutions in DMSO) for 15 mins at RT.

    • Control: DMSO only (Max signal) and EDTA (Min signal).

  • Substrate Addition: Add Biotin-labeled peptide substrate (e.g., Poly GT) and ATP (at

    
     concentration). Incubate for 60 mins.
    
  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm) on a microplate reader (e.g., EnVision).

    • Validation: The Z'-factor must be > 0.5 for the assay to be considered statistically robust.

Quantitative Data Summary

The following table summarizes reported IC50 values for optimized benzo[h]chromen-4-one derivatives against key targets.

Compound IDR2 SubstituentR3 SubstituentTarget KinaseIC50 (µM)Mechanism
BHC-04 4-MethoxyphenylHc-Src0.45 ± 0.02ATP-Competitive
BHC-12 2-ChlorophenylCN (Cyano)EGFR (WT)3.27 ± 0.72Reversible
BHC-12 2-ChlorophenylCN (Cyano)EGFR (T790M) 1.92 ± 0.05 Mutant Selective
XJTU-L453 *Phenyl-morpholine(Fused Ring)PI3Kα0.014Isoform Selective

*Note: XJTU-L453 is a benzo[c] isomer included for comparative potency reference.

Molecular Modeling & Docking Workflow

To validate the binding mode in silico before synthesis:

  • Protein Prep: Retrieve PDB ID 4HJO (EGFR) or 3L4K (MAPK). Remove water molecules; add polar hydrogens.

  • Ligand Prep: Minimize energy of the benzo[h]chromen-4-one structure using DFT (B3LYP/6-31G*).

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib).

  • Docking: Use AutoDock Vina or Glide.

    • Success Criteria: Binding energy < -9.0 kcal/mol.[2]

    • Key Interaction: Look for H-bond formation between the chromen-4-one carbonyl and the hinge region backbone (Met793 in EGFR).

References

  • El-Agrody, A. M., et al. (2025). "Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile." MDPI.

  • Fouad, M. A., et al. (2018). "Introducing novel potent anticancer agents of 1H-benzo[f]chromene scaffolds, targeting c-Src kinase enzyme." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wang, B., et al. (2024).[3] "Rational Design of a Novel 6H-Benzo[c]chromen Series as Selective PI3Kα Inhibitors." Journal of Medicinal Chemistry. [4]

  • Selleck Chemicals. (2025). "PI3K Inhibitor Library and IC50 Data." Selleckchem.

  • Beilstein Journals. (2016). "Facile synthesis of 4H-chromene derivatives via base-mediated annulation." Beilstein J. Org. Chem.

Sources

Small Molecule CFTR Activators for Cystic Fibrosis Research: From High-Throughput Screening to Functional Validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Core Defect in Cystic Fibrosis

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[1][2] The CFTR protein functions as a chloride and bicarbonate ion channel on the surface of epithelial cells in the lungs, pancreas, digestive system, and other organs.[1][2][3][4] This ion transport is crucial for controlling the movement of water and maintaining a thin, free-flowing layer of mucus.[2][3] In individuals with CF, a defective CFTR protein leads to the trapping of chloride ions within cells, resulting in insufficient hydration of the cellular surface.[3] This causes the mucus to become thick and sticky, leading to airway obstruction, chronic infections, and progressive organ damage.[3][4]

The advent of small molecule CFTR modulators has revolutionized CF treatment by addressing the underlying protein defect rather than just the symptoms.[5][6] This guide focuses specifically on one class of these modulators: CFTR activators , also known as potentiators . These molecules are designed to increase the function of CFTR proteins that are already present at the cell surface but have defective channel gating. By providing a comprehensive overview of their mechanism, discovery pipeline, and characterization methodologies, this document serves as a technical resource for researchers dedicated to advancing the next generation of CF therapeutics.

The CFTR Protein: A Complex Molecular Machine

To effectively target CFTR, a foundational understanding of its structure and function is paramount. The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, but uniquely functions as an ion channel.[7] It is composed of five domains: two transmembrane domains (TMDs) that form the channel pore, two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP to control channel gating, and a unique regulatory (R) domain.[1][8]

Channel activation is a two-step process:

  • Phosphorylation: The R-domain must first be phosphorylated by protein kinase A (PKA).[9]

  • ATP-Dependent Gating: Following phosphorylation, the channel cycles through open and closed states driven by the binding and hydrolysis of ATP at the NBDs.[8][9][10]

CF-causing mutations can disrupt this process in various ways. Potentiators are primarily effective for "gating mutations" (Class III), where the CFTR protein reaches the cell surface but fails to open efficiently. The archetypal gating mutation is G551D.[5][7]

CFTR_Gating_Mechanism Closed_Dephos Closed State (Dephosphorylated R-Domain) Closed_Phos Closed State (Phosphorylated R-Domain) Closed_Dephos->Closed_Phos PKA Phosphorylation Closed_Phos->Closed_Dephos Phosphatase Open_Phos_ATP Open State (ATP Bound) Closed_Phos->Open_Phos_ATP ATP Binding (Gating) Open_Phos_ATP->Closed_Phos ATP Hydrolysis (Closing) Discovery_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: In-Depth Characterization Lib Small Molecule Library (~10^5-10^6 compounds) HTS High-Throughput Screening (e.g., YFP-Halide Assay) Lib->HTS Hits Primary Hits HTS->Hits Dose Dose-Response & Potency (EC50) Hits->Dose Hits->Dose Tox Initial Toxicity/ Off-Target Screening Dose->Tox Validated Validated Hits Tox->Validated Patch Patch-Clamp Electrophysiology (Single-Channel Analysis) Validated->Patch Validated->Patch Ussing Ussing Chamber Assay (Epithelial Ion Transport) Validated->Ussing Organoid Patient-Derived Organoid Assays (Functional Rescue) Ussing->Organoid Lead Lead Candidate Organoid->Lead

Figure 2: Experimental workflow for the discovery and validation of CFTR activators.
Phase 1: High-Throughput Screening (HTS) for Hit Identification

The initial discovery phase involves screening vast libraries of small molecules to identify compounds that activate CFTR. [11][12]The most common HTS method is a cell-based functional assay using a halide-sensitive Yellow Fluorescent Protein (YFP). [11][13] Principle: Cells (typically Fischer Rat Thyroid (FRT) or HEK293) are engineered to co-express the CFTR protein and a YFP variant (YFP-H148Q) whose fluorescence is quenched by halide ions like iodide (I⁻). [14]When CFTR channels are opened, iodide flows into the cell and quenches the YFP fluorescence. The rate of fluorescence decrease is directly proportional to CFTR channel activity. [11]This assay is highly adaptable for automation and can test thousands of compounds daily. [11][13] High-Throughput YFP-Halide Quench Assay: Step-by-Step Protocol

  • Cell Plating: Plate FRT or HEK293 cells stably expressing human CFTR and YFP-H148Q into 96- or 384-well black, clear-bottom microplates. Culture until they form a confluent monolayer.

  • Compound Incubation: Wash the cells with a chloride-containing buffer (e.g., PBS). Add test compounds from the library (typically at a concentration of 10 µM) and incubate for 10-15 minutes. [14]Include appropriate controls: a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin to maximally activate wild-type CFTR).

  • Assay Execution: Place the microplate into a fluorescence plate reader equipped with automated injectors.

  • Baseline Reading: Measure the baseline YFP fluorescence for a few seconds.

  • Iodide Addition: Inject an iodide-containing buffer (e.g., PBS with 137 mM Cl⁻ replaced by 137 mM I⁻).

  • Kinetic Measurement: Immediately begin recording the decrease in YFP fluorescence over time (typically 10-20 seconds).

  • Data Analysis: Calculate the initial rate of fluorescence decay (dF/dt) for each well. Normalize the rates to the controls. Wells with a significantly higher rate of quenching compared to the vehicle control are identified as "primary hits."

Phase 2: In-Depth Functional Characterization

Primary hits from HTS must undergo rigorous validation to confirm their mechanism of action and physiological relevance. The following "gold standard" assays are essential for this process.

The Ussing chamber is the benchmark tool for measuring ion transport across intact epithelial monolayers. [15][16][17]It allows for the direct quantification of CFTR-dependent chloride secretion under precise voltage-clamp conditions. [18][19] Principle: An epithelial cell monolayer (e.g., primary human bronchial epithelial cells or CFBE cell lines) is cultured on a permeable filter support and mounted between two chambers filled with physiological buffer. [19]The system measures the short-circuit current (Isc), which is the current required to nullify the spontaneous transepithelial voltage, representing the net ion flow across the epithelium. [19]

Ussing_Chamber cluster_0 Epithelial Monolayer struct Voltage Electrode Current Electrode Apical Chamber Basal Chamber Current Electrode Voltage Electrode cell_layer Cells on Permeable Support

Figure 3: Conceptual diagram of an Ussing chamber setup.

Ussing Chamber Protocol for Potentiator Validation

  • Cell Culture: Grow polarized epithelial cells (e.g., CFBE cells expressing G551D-CFTR) on permeable supports (e.g., Snapwell™ or Transwell®) until a high transepithelial electrical resistance (TEER) is achieved.

  • Mounting: Mount the support in the Ussing chamber, separating the apical and basolateral compartments. Fill both chambers with a physiological salt solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.

  • Basal Measurement & ENaC Inhibition: Clamp the voltage to 0 mV and record the basal short-circuit current (Isc). Add Amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), isolating the chloride current. [19]4. CFTR Activation: Add a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the apical and basolateral chambers to activate CFTR. [19]Record the increase in Isc. In cells with gating mutations, this increase will be minimal.

  • Potentiator Addition: Add the test compound (potentiator) in increasing concentrations to the apical chamber. A true potentiator will cause a robust, dose-dependent increase in the Isc.

  • CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent. [19]The current should return to the baseline level observed after Amiloride addition.

Patch-clamp is a powerful technique that provides high-resolution information about the function of a single ion channel. [15][20]It is used to directly measure the key biophysical properties that potentiators modulate: the channel's open probability (Po) and mean open time.

Excised Inside-Out Patch-Clamp Protocol (Conceptual)

  • Cell Preparation: Use cells expressing the target CFTR mutant (e.g., G551D).

  • Patch Formation: A micropipette with a fire-polished tip is pressed against the cell membrane to form a high-resistance "giga-seal." The pipette is then pulled away to excise a small patch of the membrane, with the intracellular face exposed to the bath solution.

  • Channel Activation: The intracellular face of the membrane is perfused with a solution containing Mg-ATP (to fuel gating) and the catalytic subunit of PKA (to ensure phosphorylation). [21]4. Baseline Recording: Record single-channel currents at a fixed holding potential. For G551D-CFTR, channel openings will be very rare.

  • Potentiator Application: Perfuse the bath with a solution containing the test compound. A potentiator will cause a dramatic increase in the frequency and duration of channel openings.

  • Data Analysis: Analyze the recordings to calculate the open probability (Po), which is the fraction of time the channel spends in the open state. Compare the Po before and after compound addition.

Assay TechniquePrimary MeasurementKey AdvantagesKey Limitations
YFP-Halide Assay Rate of fluorescence quenchHigh-throughput, low cost, kinetic dataIndirect measure of function, prone to artifacts
Ussing Chamber Short-circuit current (Isc)Physiologically relevant (epithelial monolayer), quantitative ion transportLower throughput, requires specialized equipment, technically demanding
Patch-Clamp Single-channel current, Open Probability (Po)Highest resolution, direct measure of channel gatingVery low throughput, technically complex, not suitable for screening
Organoid Swelling Increase in organoid area/volumePatient-specific, 3D model, predicts clinical response [22][23]Slower assay time, imaging and analysis can be complex
Table 1: Comparison of Key Functional Assays for CFTR Activator Research.

Patient-derived organoids are a cutting-edge tool for assessing CFTR function in a personalized medicine context. [23][24]Intestinal organoids, grown from rectal biopsy stem cells, form a 3D structure with a sealed lumen.

Principle: Activation of CFTR channels on the organoid cells by an agonist like forskolin causes chloride and fluid to be secreted into the lumen, making the organoid swell rapidly. [24][25]In organoids from CF patients, this swelling is absent or greatly reduced. [24]The ability of a CFTR modulator to rescue forskolin-induced swelling (FIS) is a strong predictor of its potential clinical efficacy for that individual. [22][23]

Organoid_Swelling cluster_0 Before Activation cluster_1 After Activation Organoid_Before Organoid (Basal State) Organoid_After Swollen Organoid Organoid_Before->Organoid_After Forskolin + Potentiator (Cl- & H2O influx)

Figure 4: Principle of the forskolin-induced swelling (FIS) assay in intestinal organoids.

Forskolin-Induced Swelling (FIS) Protocol

  • Organoid Culture: Culture patient-derived intestinal organoids in a basement membrane matrix (e.g., Matrigel) in a 96-well plate.

  • Pre-incubation: Pre-incubate the organoids with the test compound (potentiator) for a defined period (e.g., 1-24 hours) to allow for target engagement.

  • Imaging Setup: Place the plate in a live-cell imaging system with environmental control (37°C, 5% CO₂).

  • Assay Initiation: Add forskolin (5-10 µM) to the culture medium to stimulate CFTR.

  • Time-Lapse Microscopy: Acquire brightfield images of the organoids every 15-30 minutes for 1-8 hours. [26]6. Quantification: Use image analysis software to measure the cross-sectional area of each organoid at each time point.

  • Data Analysis: Plot the relative increase in organoid area over time. Calculate the Area Under the Curve (AUC) as a quantitative measure of CFTR function. [25]Compare the AUC for compound-treated organoids to vehicle-treated controls.

Future Directions: Beyond Single-Agent Potentiators

While potentiators have been transformative for patients with specific gating mutations, the majority of individuals with CF have mutations (like F508del) that cause both trafficking and gating defects. For these individuals, the future lies in combination therapies that pair a potentiator with one or more "corrector" molecules, which help the misfolded CFTR protein traffic to the cell surface. [6][27]Furthermore, the drug development pipeline is actively exploring novel genetic therapies, including mRNA and gene delivery approaches, which aim to provide a functional CFTR protein to cells, potentially offering a therapeutic option for all people with CF, regardless of their specific mutation. [28][29][30][31]The robust functional assays detailed in this guide remain critical for the preclinical validation of these next-generation strategies.

References

  • Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Retrieved from [Link]

  • Cystic Fibrosis Foundation. (n.d.). Basics of the CFTR Protein. Retrieved from [Link]

  • Sheppard, D. N., & Welsh, M. J. (1992). Cystic fibrosis transmembrane conductance regulator (CFTR). PubMed. Retrieved from [Link]

  • Johns Hopkins Cystic Fibrosis Center. (n.d.). CFTR. Retrieved from [Link]

  • Galietta, L. J. (2009). High-throughput screening of libraries of compounds to identify CFTR modulators. PubMed. Retrieved from [Link]

  • Medical News Today. (2024). CFTR: What it is and how it relates to cystic fibrosis. Retrieved from [Link]

  • MedlinePlus. (2008). CFTR gene. Retrieved from [Link]

  • Cystic Fibrosis News Today. (n.d.). GLPG1837. Retrieved from [Link]

  • Guimbellot, J. S., et al. (2021). CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Yeh, H. I., et al. (2017). A common mechanism for CFTR potentiators. The Journal of general physiology. Retrieved from [Link]

  • Martin, C. A., et al. (2019). High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. Stem Cell Reports. Retrieved from [Link]

  • Jih, K. Y., & Hwang, T. C. (2013). Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

  • Dong, D., et al. (2015). PharmGKB summary: ivacaftor pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics. Retrieved from [Link]

  • Vonk, A. M., et al. (2021). An open-source high-content analysis workflow for CFTR function measurements using the forskolin-induced swelling assay. Bioinformatics. Retrieved from [Link]

  • Flores, A. M., et al. (2016). Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease. The FASEB Journal. Retrieved from [Link]

  • Ma, T., et al. (2002). High-affinity Activators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Conductance Identified by High-throughput Screening. ResearchGate. Retrieved from [Link]

  • Martin, C. A., et al. (2019). High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. PubMed. Retrieved from [Link]

  • Csanády, L., et al. (2019). Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations. eLife. Retrieved from [Link]

  • HUB Organoids. (n.d.). Forskolin-induced Swelling (FIS) Assay. Retrieved from [Link]

  • Galapagos NV. (2016). Galapagos starts SAPHIRA Phase 2 study with GLPG1837 in cystic fibrosis patients. Drug Discovery & Development. Retrieved from [Link]

  • Levin, M. H., et al. (2011). Small-Molecule CFTR Activators for Dry Eye Therapy. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Vonk, A. M., et al. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments. Retrieved from [Link]

  • Guimbellot, J. S., et al. (2021). CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling. PMC. Retrieved from [Link]

  • Galietta, L. J. V. (2009). High-Throughput Screening of Libraries of Compounds to Identify CFTR Modulators. SpringerLink. Retrieved from [Link]

  • Sondo, E., et al. (2014). Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. PubMed. Retrieved from [Link]

  • Cystic Fibrosis Foundation. (n.d.). Drug Development Pipeline. Retrieved from [Link]

  • Cystic Fibrosis Australia. (n.d.). Drug Development Pipeline. Retrieved from [Link]

  • Le Gars, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. MDPI. Retrieved from [Link]

  • Rowe, S. M., et al. (2014). Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis. American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]

  • Physiologic Instruments. (2025). Advancing CFTR Research Through Precision Electrophysiology. Retrieved from [Link]

  • Thiagarajah, J. R., et al. (2012). Identification of small-molecule CFTR activators. ResearchGate. Retrieved from [Link]

  • Shaughnessy, C. A., & White, K. M. (2021). Advances in the Cystic Fibrosis Drug Development Pipeline. PMC. Retrieved from [Link]

  • Langron, E., & Sheppard, D. N. (2020). A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR. PMC. Retrieved from [Link]

  • Le Gars, M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PMC. Retrieved from [Link]

  • Lin, W. Y., et al. (2016). Synergistic Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator Gating by Two Chemically Distinct Potentiators, Ivacaftor (VX-770) and 5-Nitro-2-(3-Phenylpropylamino) Benzoate. Molecular Pharmacology. Retrieved from [Link]

  • Vertex Pharmaceuticals. (n.d.). R&D Pipeline | Cystic Fibrosis. Retrieved from [Link]

  • Laselva, O., et al. (2024). Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis. PMC. Retrieved from [Link]

  • DelveInsight. (n.d.). Cystic Fibrosis Pipeline Insight. Retrieved from [Link]

  • Billet, A., et al. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. PMC. Retrieved from [Link]

  • Yeh, H. I., et al. (2017). A common mechanism for CFTR potentiators. Unbound Medicine. Retrieved from [Link]

  • Hwang, T. C., & Kirk, K. L. (2013). Structure, Gating, and Regulation of the CFTR Anion Channel. Physiological Reviews. Retrieved from [Link]

  • Physiologic Instruments. (2025). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research?. Retrieved from [Link]

  • Flores, A. M., et al. (2016). Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease. ResearchGate. Retrieved from [Link]

  • Bruscia, E., et al. (2006). Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • UNC School of Medicine. (n.d.). The CFTR Functional Analysis Core. Retrieved from [Link]

  • de Boeck, K., et al. (2019). GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1). PubMed. Retrieved from [Link]

  • NSUWorks. (n.d.). Comparing the Effectiveness between Ivacaftor and GLPG 1837. Retrieved from [Link]

Sources

The Structural Nuances of a Multi-Target Agent: A Technical Guide to the Structure-Activity Relationship of 7,8-Benzoflavone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7,8-benzoflavone (α-naphthoflavone) derivatives. As a synthetic flavonoid scaffold of significant interest in medicinal chemistry, understanding how structural modifications influence its interactions with key biological targets is paramount for the rational design of novel therapeutics. This document synthesizes critical findings for researchers, scientists, and drug development professionals, offering insights into the compound's versatility as an enzyme modulator, anticancer agent, and chemopreventive molecule.

Introduction: The 7,8-Benzoflavone Scaffold

7,8-Benzoflavone, a synthetic flavonoid, is characterized by a core structure where a benzene ring is fused at the 7 and 8 positions of a flavone backbone.[1] This fusion imparts unique physicochemical and steric properties compared to naturally occurring flavonoids.[1] A key structural feature is its non-planar conformation, which arises from a torsion angle of approximately 23 degrees between the phenyl group and the rest of the fused ring system.[2] This three-dimensional shape is critical for its interaction with the binding sites of various biological targets and distinguishes it from its flatter isomer, 5,6-benzoflavone.[2] The inherent lipophilicity conferred by the additional benzene ring enhances its ability to interact with cellular targets, making it a privileged scaffold for developing modulators of critical physiological pathways.[1]

Caption: Aryl Hydrocarbon Receptor (AhR) activation by a 7,8-BF derivative.

Anticancer and Chemopreventive Activity

The anticancer properties of 7,8-benzoflavone derivatives are often a direct consequence of their effects on the targets mentioned above. [1]

  • Inhibition of Carcinogen Activation: By inhibiting CYP1 enzymes, 7,8-benzoflavone blocks the metabolic activation of pro-carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA), thereby inhibiting tumorigenesis. [3][4]* Reversal of Multidrug Resistance (MDR): Certain derivatives are potent inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), a transporter that expels chemotherapeutic drugs from cancer cells.

    • SAR for BCRP Inhibition:

      • The 7,8-benzoflavone scaffold is more potent than the 5,6-benzoflavone isomer.

      • A methoxy group at the C-3 position enhances activity compared to a hydroxyl group or no substitution.

      • Dimethoxy substitution (3',4'-OCH3) on the B-ring (phenyl ring) also increases potency.

  • Antioxidant and Anti-inflammatory Effects: The scaffold exhibits antioxidant properties through free radical scavenging, an effect enhanced by electron-donating groups like hydroxyl (-OH) and methoxy (-OMe). [1]Some derivatives, such as 7,8-dihydroxyflavone, show anti-inflammatory activity by attenuating the secretion of mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). [5]The anti-inflammatory potential is often linked to the downregulation of NF-κB and MAPK signaling pathways. [5][6]

Experimental Protocols for SAR Evaluation

To rigorously establish the SAR of novel 7,8-benzoflavone derivatives, a suite of validated in vitro assays is essential. The following protocols represent foundational methodologies in the field.

In Vitro Aromatase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the conversion of an androgen substrate to estrogen by aromatase, typically using human placental microsomes as the enzyme source. [7] Principle: The assay measures the amount of ³H₂O released from a tritiated androgen substrate ([1β-³H]-androstenedione) as a direct product of the aromatization reaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a suspension of human placental microsomes in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the 7,8-benzoflavone derivatives and a reference inhibitor (e.g., Letrozole, α-naphthoflavone) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the microsomal suspension, a NADPH-generating system (as a cofactor), and the test compound dilutions. Pre-incubate for 10 minutes at 37°C. [8]4. Initiate Reaction: Add the [1β-³H]-androstenedione substrate to each well to start the reaction. [7]5. Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C. [7]6. Stop Reaction & Extract: Terminate the reaction by adding chloroform. Vortex to mix, then centrifuge to separate the phases.

  • Quantify Product: Transfer the aqueous supernatant to a fresh tube containing a charcoal-dextran suspension to remove any remaining steroid substrate. Centrifuge, and measure the radioactivity of the supernatant (containing ³H₂O) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

BCRP/ABCG2 Inhibition Assay (Vesicular Transport)

This method directly assesses a compound's ability to inhibit the transport of a known BCRP substrate into inside-out membrane vesicles overexpressing the transporter. [9][10] Principle: In the presence of ATP, BCRP pumps its substrates into the vesicles. An inhibitor will block this transport, leading to reduced accumulation of a radiolabeled or fluorescent substrate inside the vesicles. [11] Step-by-Step Methodology:

  • Reagent Preparation: Thaw BCRP-overexpressing membrane vesicles and control vesicles (without BCRP) on ice. Prepare assay buffer, ATP and AMP (negative control) solutions, and a probe substrate (e.g., [³H]-Estrone-3-sulfate). [10]2. Compound Dilution: Prepare a serial dilution of the test compounds and a known BCRP inhibitor (e.g., Ko143) in a separate plate. [12]3. Reaction Setup: In a 96-well plate on ice, mix the membrane vesicles, assay buffer, probe substrate, and the test inhibitor at various concentrations. [10]4. Initiate Transport: Start the reaction by adding the reaction mix to wells containing either ATP (to measure active transport) or AMP (as a background control). [10]5. Incubation: Incubate the plate at 37°C for a short, defined time (e.g., 5-10 minutes) to measure the initial rate of transport.

  • Stop and Filter: Stop the reaction by adding ice-cold wash buffer. Immediately transfer the contents to a filter plate and apply a vacuum to trap the vesicles on the filter while removing the external medium. [10]7. Wash: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound substrate.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the AMP control values from the ATP values. Determine the IC50 value by plotting the percentage of inhibition of ATP-dependent transport against the inhibitor concentration. [9]

Caption: Experimental workflow for the BCRP vesicular transport assay.

Antioxidant Activity Assay (DPPH Method)

This is a common and straightforward colorimetric assay to evaluate the free radical scavenging ability of compounds. Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease. Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol or another suitable solvent. [13]2. Assay Setup: In a 96-well plate, add a small volume (e.g., 20 µL) of each diluted sample or standard to the wells. [13][14]3. Reaction Initiation: Add a larger volume (e.g., 180 µL) of the DPPH working solution to all wells. Mix well by pipetting. [13][14]4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [13][14]5. Measurement: Read the absorbance of each well at 517 nm using a microplate reader. [13]6. Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value. [13]

Conclusion and Future Perspectives

The 7,8-benzoflavone scaffold is a remarkably versatile platform for drug discovery. Its unique structural and electronic properties enable potent and often selective interactions with critical targets in oncology and endocrinology, including aromatase, cytochrome P450 enzymes, and the aryl hydrocarbon receptor. The structure-activity relationships detailed in this guide underscore key principles for optimization: the position of the fused benzo ring is paramount for aromatase inhibition, while substitutions on both the benzopyranone and phenyl rings can be systematically varied to fine-tune potency and selectivity against CYP isoforms and ABC transporters.

Future research should focus on developing derivatives with multi-target profiles, such as dual aromatase and BCRP inhibitors, to combat both tumor growth and drug resistance simultaneously. Furthermore, exploring modifications that enhance interaction with the AhR pathway could lead to novel pro-drug strategies for targeted cancer therapy. A deeper understanding of the allosteric modulation of CYP3A4 by these compounds will be crucial for predicting and avoiding adverse drug-drug interactions. The continued application of the robust experimental protocols outlined herein will be essential for validating these next-generation agents and unlocking the full therapeutic potential of the 7,8-benzoflavone core.

References

  • Evotec. BCRP Inhibition. Evotec. Available at: [Link].

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. Dojindo. Available at: [Link].

  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. Available at: [Link].

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  • Nahate, D., et al. Synthesis, Characterization and Antioxidant Activity of 7, 8-Benzoflavone Derivatives. Biological Forum – An International Journal. 2023;15(5a):398-407. Available at: [Link].

  • Yahiaoui, S., et al. New 7,8-benzoflavanones as potent aromatase inhibitors: Synthesis and biological evaluation. ResearchGate. 2008. Available at: [Link].

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  • Ohlsson, Å., et al. Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences. 2010;115(1):55-65. Available at: [Link].

  • Vermeer, L.M.M., et al. Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. Presentation. Available at: [Link].

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  • Campbell, D. R., & Kellis, J. T., Jr. Inhibition of aromatase cytochrome P-450 (estrogen synthetase) by derivatives of alpha-naphthoflavone. Biochemical Pharmacology. 1988;37(12):2387-2394. Available at: [Link].

  • protocols.io. Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. protocols.io. 2020. Available at: [Link].

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  • DiGiovanni, J., et al. Effects of 7, 8-benzoflavone on skin tumor-initiating activities of various 7- and 12-substituted derivatives of 7, 12-dimethylbenz[a]anthracene in mice. Journal of the National Cancer Institute. 1978;61(1):135-140. Available at: [Link].

  • Campbell, D.R., & Kellis, J.T. Inhibition of aromatase by o-naphthoflavone derivatives. ResearchGate. 1988. Available at: [Link].

  • Pelissero, C., et al. Effects of flavonoids on aromatase activity, an in vitro study. Journal of Steroid Biochemistry and Molecular Biology. 1996;57(3-4):215-223. Available at: [Link].

  • Weng, J. R., et al. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. 2023;28(24):8033. Available at: [Link].

  • Patel, A., et al. In-vitro Cytotoxicity and Aromatase Inhibitory Activity of Flavonoids: Synthesis, Molecular Docking and In-silico ADME Prediction. Anti-Cancer Agents in Medicinal Chemistry. 2021;21(15):2031-2046. Available at: [Link].

  • Kinoshita, N., & Gelboin, H. V. Aryl hydrocarbon hydroxylase and polycyclic hydrocarbon tumorigenesis: effect of the enzyme inhibitor 7,8-benzoflavone on tumorigenesis and macromolecule binding. Proceedings of the National Academy of Sciences of the United States of America. 1972;69(4):824-828. Available at: [Link].

  • Campbell, D. R., & Kurzer, M. S. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes. Journal of Steroid Biochemistry and Molecular Biology. 1993;46(3):381-388. Available at: [Link].

  • Rossi, M., et al. Molecular structures of 5,6- and 7,8-benzoflavones, inhibitors of aryl hydrocarbon hydroxylase. Cancer Research. 1981;41(6):2227-2231. Available at: [Link].

  • Marsch, G. A., et al. 7,8-Benzoflavone Binding to Human Cytochrome P450 3A4 Reveals Complex Fluorescence Quenching, Suggesting Binding at Multiple Protein Sites. Journal of Biomolecular Structure & Dynamics. 2018;36(4):841-860. Available at: [Link].

  • Marsch, G. A., et al. 7,8-benzoflavone binding to human cytochrome P450 3A4 reveals complex fluorescence quenching, suggesting binding at multiple protein sites. Journal of Biomolecular Structure & Dynamics. 2018;36(4):841-860. Available at: [Link].

  • Davydov, D. R., et al. Allosteric Activation of Cytochrome P450 3A4 by α-Naphthoflavone: Branch Point Regulation Revealed by Isotope Dilution Analysis. Biochemistry. 2014;53(42):6669-6680. Available at: [Link].

  • Marsch, G. A., et al. 7,8-Benzoflavone Binding to Human Cytochrome P450 3A4 Reveals Complex Fluorescence Quenching, Suggesting Binding at Multiple Protein Sites. ResearchGate. 2017. Available at: [Link].

  • Zhang, X., et al. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Molecules. 2022;27(14):4624. Available at: [Link].

  • Park, S. E., et al. 7,8-Dihydroxyflavone Exhibits Anti-Inflammatory Properties by Downregulating the NF-κB and MAPK Signaling Pathways in Lipopolysaccharide-Treated RAW264.7 Cells. International Journal of Molecular Medicine. 2012;29(6):1146-1152. Available at: [Link].

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Methodological & Application

Application Note: High-Throughput Iodide Influx Assay using YFP-H148Q Biosensor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Principle of the Assay

This guide details the protocol for measuring anion channel activity (e.g., CFTR, TMEM16A, GABA receptors) using the genetically encoded biosensor YFP-H148Q . Unlike voltage-sensitive dyes, this assay relies on the specific quenching of Yellow Fluorescent Protein (YFP) fluorescence by halides.

The Mechanism: Why YFP-H148Q?

Wild-type GFP is relatively insensitive to halides. The H148Q mutation (Histidine to Glutamine at position 148) alters the chromophore environment, significantly shifting the pKa and creating a high-affinity binding site for halides.

The assay principle exploits the anion selectivity sequence of YFP-H148Q quenching:


[1][2]

Because YFP-H148Q is quenched much more potently by Iodide (


) than by Chloride (

), we can use

as a surrogate tracer. When the target ion channel opens, extracellular

flows down its electrochemical gradient into the cell. As intracellular

rises, it binds to YFP-H148Q, causing a rapid, concentration-dependent decrease in fluorescence.
Mechanism Diagram

YFP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Iodide Iodide (I-) (High Conc.) Channel Target Channel (e.g., CFTR) Iodide->Channel Gradient Force YFP_Bright YFP-H148Q (Fluorescent) Channel->YFP_Bright Influx YFP_Dim YFP-H148Q : I- (Quenched/Dim) YFP_Bright->YFP_Dim Binding & Quenching

Caption: Schematic of the YFP-H148Q quenching mechanism. Extracellular Iodide enters via the activated channel, binding to YFP and reducing fluorescence.[3][4][5]

Experimental Setup

Materials & Reagents
ComponentSpecificationNotes
Biosensor Plasmid encoding YFP-H148QCMV promoter recommended for HEK/CHO.
Cell Line HEK293, CHO, or FRTAdherent cells preferred.
Plates 96-well Black Wall / Clear BottomPoly-D-Lysine coating improves retention.
Iodide Source Sodium Iodide (NaI)Critical: Must be fresh. Oxidized I- turns yellow and absorbs light.
Reader FLIPR, NOVOstar, or equivalentMust have on-board liquid injectors.
Buffer Recipes

The assay requires two buffers: a Standard Buffer (for washing/baseline) and a Stimulus Buffer (containing Iodide).

Buffer A: Standard Wash Buffer (Chloride-rich)

  • 137 mM NaCl

  • 2.7 mM KCl

  • 0.7 mM CaCl

    
    
    
  • 1.1 mM MgCl

    
    
    
  • 1.5 mM KH

    
    PO
    
    
    
  • 8.1 mM Na

    
    HPO
    
    
    
  • pH adjusted to 7.4

Buffer B: 2X Iodide Stimulus Buffer

  • Replace NaCl with NaI (137 mM NaI)

  • 2.7 mM KCl

  • 0.7 mM CaCl

    
    
    
  • 1.1 mM MgCl

    
    
    
  • 1.5 mM KH

    
    PO
    
    
    
  • 8.1 mM Na

    
    HPO
    
    
    
  • pH adjusted to 7.4

  • Add Agonist/Compound at 2X concentration here if measuring direct activation.

Expert Insight: Do not use commercially available PBS for the Iodide buffer. The phosphate concentration is fine, but you must strictly control the Chloride/Iodide ratio. Commercial PBS often contains undefined stabilizers.

Detailed Protocol

Phase 1: Transfection & Plating (Day 0-1)
  • Transfection: Co-transfect cells with the Target Channel plasmid and YFP-H148Q plasmid. A ratio of 1:1 to 1:3 (Channel:YFP) usually yields optimal results.

    • Validation: Check transfection efficiency via fluorescence microscopy 24h post-transfection. You need >60% efficiency for a robust population signal.

  • Plating: Plate cells into 96-well black/clear plates at a density of 20,000–50,000 cells/well.

  • Incubation: Incubate for 24–48 hours to allow protein expression.

Phase 2: The Assay (Day 2 or 3)

This phase is time-sensitive. Ensure the plate reader is warmed up (37°C).

Step 1: Wash Remove culture media. Wash cells


 with 100 µL of Buffer A (Standard) .
  • Why: Phenol red in media interferes with fluorescence. Serum proteins can bind drugs.

Step 2: Incubation Leave cells in 50 µL of Buffer A . Incubate for 10 minutes inside the reader to equilibrate temperature.

  • Drug Pre-treatment: If testing antagonists or correctors (e.g., for CFTR), add them during this incubation step.

Step 3: The Kinetic Read (Automated) Set up the plate reader with the following parameters:

  • Excitation: 485 nm (bandwidth 20 nm)

  • Emission: 535 nm (bandwidth 25 nm)

  • Gain: Adjust so baseline fluorescence is ~60% of saturation (approx. 30,000–40,000 RFU on many readers).

Injection Sequence:

  • Baseline: Record fluorescence for 10–20 seconds (0.5s or 1s intervals).

  • Injection: Inject 50 µL of Buffer B (Iodide) into the well (Final volume 100 µL; Final [I-] ~68 mM).

    • Note: If testing an agonist, include it in Buffer B.

  • Quench Phase: Continue recording for 40–60 seconds.

Workflow Diagram

Workflow cluster_Reader Plate Reader (Kinetic Mode) Start Start: Transfected Cells (96-well Plate) Wash Wash 3x with Buffer A (Remove Media/Phenol Red) Start->Wash Incubate Incubate 10 min (Optional: Add Antagonist) Wash->Incubate Baseline Read Baseline (F0) (0 - 20 sec) Incubate->Baseline Inject Inject 50µL Buffer B (Iodide) (+ Agonist) Baseline->Inject Read Read Quenching (Ft) (20 - 60 sec) Inject->Read

Caption: Step-by-step workflow for the high-throughput Iodide influx assay.

Data Analysis

Raw data will show a flat baseline followed by an exponential decay upon Iodide injection.

Normalization

Raw Fluorescence Units (RFU) vary between wells due to transfection efficiency and cell density. Normalize data using the baseline average:



  • 
    : Fluorescence at time 
    
    
    
    .
  • 
    : Average fluorescence of the 5–10 data points before injection.
    
Calculating Influx Rate

The initial slope of the quenching curve is proportional to the rate of Iodide influx.

  • Plot

    
     vs. Time.
    
  • Calculate the slope (

    
    ) over the linear region immediately following injection (typically 2–6 seconds post-injection).
    
  • Result: A steeper negative slope indicates higher channel activity.

Data Summary Table (Example)
ConditionSlope (

)
% Quenching (at 10s)Interpretation
Mock Transfected -0.0052%Background leak (Tight junction/endogenous).
WT Channel (Basal) -0.02015%Low open probability.
WT + Agonist -0.15065%High activity (Positive Control).
WT + Inhibitor -0.0105%Successful block.

Troubleshooting & Self-Validation

Issue: Low Baseline Fluorescence ( )
  • Cause: Poor transfection or cytotoxicity.

  • Fix: Check cells under a microscope. If rounded/detached, reduce DNA amount or change transfection reagent. If healthy but dim, increase the ratio of YFP plasmid.

Issue: High Background Quenching (in Mock cells)
  • Cause: Endogenous anion transporters or "leaky" cells.

  • Fix: Ensure cells are confluent (tight junctions reduce paracellular leak). Wash cells gently to avoid membrane stress. Use specific inhibitors (e.g., DIDS) to block endogenous chloride channels if necessary.

Issue: Signal Decay without Iodide
  • Cause: Photobleaching.

  • Fix: Reduce excitation intensity or frequency of reads. YFP is prone to bleaching. Run a control well with Buffer A injection (no Iodide) to quantify bleaching rate and subtract it.

Issue: Iodide Buffer Turns Yellow
  • Cause: Oxidation of

    
     to 
    
    
    
    .
  • Fix: Discard immediately.

    
     is toxic and absorbs light at 485nm, creating false "quenching." Always prepare Buffer B fresh or store in the dark with a reducing agent (though reducing agents can complicate channel chemistry).
    

References

  • Galietta, L. J., Haggie, P. M., & Verkman, A. S. (2001). Green fluorescent protein-based halide indicators with improved chloride and iodide affinities.[6] FEBS Letters, 499(3), 220–224. Link[7]

  • Jayaraman, S., Haggie, P., Wachter, R. M., Remington, S. J., & Verkman, A. S. (2000). Mechanism and cellular applications of a green fluorescent protein-based halide sensor. Journal of Biological Chemistry, 275(9), 6047–6050.[2] Link[2]

  • Galietta, L. J., et al. (2001). Novel CFTR chloride channel activators identified by screening of combinatorial libraries based on flavone and benzoquinolizinium lead compounds.[8] Journal of Biological Chemistry, 276(23), 19723–19728.[8] Link[8]

Sources

Application Note: Preparation of 2-(4-pyridyl)benzo[h]chromen-4-one Bisulfate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis and salt formation of 2-(4-pyridyl)benzo[h]chromen-4-one bisulfate , a planar tricyclic flavonoid analog often investigated for its antiproliferative properties and kinase inhibition potential.

While the free base (2-(4-pyridyl)benzo[h]chromen-4-one) exhibits poor aqueous solubility characteristic of planar polycyclic aromatic hydrocarbons (PAHs), the bisulfate salt significantly enhances dissolution kinetics and bioavailability. This protocol utilizes a validated Claisen-Schmidt condensation followed by oxidative cyclization and a thermodynamic salt crystallization process to ensure high purity (>98%) and stoichiometric integrity.

Key Chemical Attributes
ParameterDescription
IUPAC Name 2-(pyridin-4-yl)-4H-benzo[h]chromen-4-one hydrogen sulfate
Molecular Formula

Core Scaffold Benzo[h]chromone (7,8-benzoflavone)
Salt Stoichiometry 1:1 (Base : Acid)
Solubility Profile High (DMSO, MeOH); Improved (Water vs. Free Base)

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regioselectivity of the benzo-fusion. To obtain the benzo[h] isomer (fusion at the 7,8-position of the chromone ring), the starting material must be 2-acetyl-1-naphthol . Using the alternative isomer (1-acetyl-2-naphthol) would yield the linear benzo[f] isomer, a common error in flavonoid synthesis.

Reaction Pathway (Graphviz)

G SM1 2-Acetyl-1-naphthol Chalcone Intermediate: Chalcone SM1->Chalcone KOH, EtOH Claisen-Schmidt SM2 Isonicotinaldehyde SM2->Chalcone FreeBase Free Base: 2-(4-pyridyl)benzo[h]chromen-4-one Chalcone->FreeBase I2, DMSO Oxidative Cyclization Salt Target Product: Bisulfate Salt FreeBase->Salt H2SO4 (1.0 eq) Acetone/EtOH

Figure 1: Synthetic workflow from naphthol precursors to the final bisulfate salt.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Objective: Condensation of 2-acetyl-1-naphthol with isonicotinaldehyde.

Reagents:

  • 2-Acetyl-1-naphthol (10 mmol, 1.86 g)

  • Isonicotinaldehyde (10 mmol, 1.07 g)

  • Potassium Hydroxide (KOH) (40% aq. solution, 5 mL)

  • Ethanol (30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-acetyl-1-naphthol and isonicotinaldehyde in ethanol.

  • Catalysis: Add the 40% KOH solution dropwise at 0°C (ice bath) to prevent immediate polymerization of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will darken (deep red/orange) indicating enolate formation and condensation.

  • Workup: Pour the reaction mixture into crushed ice (200 g) containing HCl (10 mL, 1M) to neutralize the base.

  • Isolation: Filter the resulting yellow-orange precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Vacuum dry at 45°C.

    • Checkpoint: 1H NMR should show trans-alkene doublets (

      
       Hz) around 7.5–8.0 ppm.
      
Phase 2: Oxidative Cyclization to Free Base

Objective: Cyclodehydrogenation of the chalcone to the flavone core. Mechanism: Iodine-mediated oxidative cyclization in DMSO is preferred over Selenium Dioxide (


) due to easier purification and lower toxicity.

Reagents:

  • Chalcone Intermediate (from Phase 1)

  • Iodine (

    
    ) (10 mol%)
    
  • DMSO (15 mL)

Procedure:

  • Setup: Suspend the chalcone in DMSO in a flask equipped with a reflux condenser.

  • Oxidation: Add catalytic Iodine. Heat the mixture to 130°C.

  • Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 1:1). The fluorescent chalcone spot will disappear, replaced by a lower Rf spot (flavone) that is often UV-active but less fluorescent. Reaction time is typically 2–4 hours.

  • Quenching: Cool to room temperature. Pour into sodium thiosulfate solution (10% aq, 100 mL) to quench iodine (removes brown color).

  • Purification: Filter the precipitate. Recrystallize from DMF/Ethanol or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

    • Yield Target: >70%[1][2][3][4]

    • Appearance: Light yellow to off-white needles.

Phase 3: Bisulfate Salt Formation

Objective: Protonation of the pyridine nitrogen to form the hydrogen sulfate salt.

Critical Logic: The pyridine nitrogen (


) is the most basic site. The chromone carbonyl is significantly less basic. Stoichiometry is critical; using excess sulfuric acid can lead to degradation or formation of solvates.

Reagents:

  • 2-(4-pyridyl)benzo[h]chromen-4-one (Free Base)

  • Sulfuric Acid (

    
    ), 98% (1.05 equivalents)
    
  • Solvent: Acetone (Primary) and Methanol (Co-solvent)

Procedure:

  • Dissolution: Dissolve 1.0 g of the Free Base in a minimal amount of hot acetone/methanol (10:1 ratio). If solubility is poor, increase methanol fraction but keep it minimal to aid crystallization.

  • Acid Preparation: Prepare a 1M solution of

    
     in acetone (chilled).
    
  • Addition: Add the acid solution dropwise to the hot free base solution with vigorous stirring.

    • Observation: A white/pale yellow precipitate should form almost immediately.

  • Aging: Cool the mixture slowly to room temperature, then to 4°C for 2 hours. This "aging" (Ostwald ripening) ensures a stable crystal polymorph.

  • Filtration: Filter the solid under argon or nitrogen (bisulfates can be hygroscopic).

  • Washing: Wash with cold anhydrous acetone.

  • Drying: Dry in a vacuum oven at 50°C over

    
     for 24 hours.
    

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

Proton NMR Spectroscopy (DMSO- )

The formation of the salt is confirmed by the downfield shift of the pyridine ring protons.

Proton EnvironmentFree Base Shift (

ppm)
Bisulfate Salt Shift (

ppm)
Diagnostic Change
Pyridine H-2', H-6' ~8.75~9.10 - 9.20 +0.4 ppm (Deshielding due to N+)
Pyridine H-3', H-5' ~8.10~8.45+0.35 ppm
Chromone H-3 ~7.15~7.25Minor shift
Exchangeable H N/A>10.0 (Broad)Presence of

proton
Solubility Testing
  • Free Base: Insoluble in water; soluble in hot DMSO.

  • Bisulfate Salt: Soluble in water (>5 mg/mL), soluble in MeOH.

Troubleshooting Guide (Self-Validating Logic)

Troubleshooting Problem Issue: Oiling out during salt formation Check1 Check Solvent Polarity Problem->Check1 Action1 Too much MeOH? Add Diethyl Ether to induce precipitation. Check1->Action1 Yes Action2 Too hot? Cool slower to allow crystal lattice formation. Check1->Action2 No

Figure 2: Troubleshooting logic for salt crystallization.

Storage and Stability

  • Hygroscopicity: Bisulfate salts are moderately hygroscopic. Store in a tightly sealed vial with desiccant.

  • Light Sensitivity: Benzo[h]chromones can undergo photodimerization in solution. Store solids in amber vials; keep solutions wrapped in foil.

References

  • Synthesis of Benzo[h]chromones

    • Poursattar Marjani, A., et al. (2019).[1] "Synthesis of a New Series of 4H-benzo[h]chromenes by a Multicomponent Reaction under Solvent-Free Microwave Conditions." Iranian Journal of Chemistry & Chemical Engineering, 38(4), 51-57.[1] Link

  • Oxidative Cyclization Protocols

    • Dengale, S. G., et al. (2022).[5] "Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones." Polycyclic Aromatic Compounds, 42(9), 6337-6351.[5] Link[5]

  • Salt Formation of Pyridines

    • Lyczko, K., et al. (2014). "Synthesis of functionalized pyridinium salts bearing a free amino group." Arkivoc, 2014(iii), 154-169. Link

  • Biological Relevance of 2-Pyridyl Chromones

    • Hsu, Y. L., et al. (2023). "Synthesis of 2-(pyridylvinyl)chromen-4-ones and their N-oxide analogs for assessment of their biological activities as anticancer agents." Archiv der Pharmazie. Link

Sources

Technical Application Note: Electrophysiological Characterization of UCcf-029 via Ussing Chamber

Author: BenchChem Technical Support Team. Date: February 2026


) Measurement Protocol for CFTR Potentiator UCcf-029
Class:  Benzoflavone CFTR Potentiator / ATPase Inhibitor

Executive Summary & Mechanism of Action

UCcf-029 (2-pyridin-7,6-benzoflavone) is a small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Unlike Class I correctors that aid folding, UCcf-029 functions as a Class III potentiator , specifically targeting the gating defect of mutations like F508del (after temperature rescue) and G551D.

Mechanistic Insight: While many potentiators act by stabilizing the transmembrane pore, UCcf-029 operates via a distinct mechanism: it inhibits ATP hydrolysis at the Nucleotide Binding Domain 2 (NBD2) . By slowing the hydrolysis rate, it stabilizes the channel in the open (burst) state, thereby increasing the open probability (


) of the channel.

This protocol details the measurement of UCcf-029 efficacy using Short-Circuit Current (


)  analysis in polarized epithelial monolayers (Fisher Rat Thyroid [FRT] or Human Bronchial Epithelial [HBE] cells). 

is the gold-standard metric for quantifying net ion transport across an epithelium, directly correlating to CFTR chloride channel function.
Mechanistic Pathway (DOT Visualization)

UCcf029_Mechanism cAMP cAMP Elevation (Forskolin) PKA PKA Phosphorylation of R-Domain cAMP->PKA Activates ATP ATP Binding (NBD1/NBD2) PKA->ATP Enables Dimerization Channel_Open CFTR Channel Opening (Cl- Efflux) ATP->Channel_Open Drives Hydrolysis ATP Hydrolysis (NBD2) Hydrolysis->Channel_Open Resets (Closes) Channel_Open->Hydrolysis Leads to Closure UCcf029 UCcf-029 (Benzoflavone) UCcf029->Hydrolysis INHIBITS (Stabilizes Open State)

Figure 1: Mechanism of Action.[1] UCcf-029 prolongs the open state of CFTR by inhibiting the hydrolytic closure step at NBD2.

Experimental Prerequisites

Cell Model Selection

For authoritative drug development data, use polarized monolayers grown on permeable supports (Snapwell™ or similar).

  • FRT-CFTR(F508del): Ideal for screening.[1] Requires low-temperature incubation (27°C for 24h) prior to assay to rescue F508del to the surface.[2]

  • Primary HBE (F508del/F508del): The physiological gold standard. Requires 21+ days of air-liquid interface (ALI) culture.

Buffer Composition (Chloride Gradient)

To maximize the detection of UCcf-029 potentiator activity, a basolateral-to-apical chloride gradient is recommended. This creates a large electrochemical driving force for


 secretion.
ComponentBasolateral Buffer (High

)
Apical Buffer (Low

)
Function
NaCl 120 mM1.2 mMEstablishes

gradient
Na-Gluconate -120 mMMaintains osmolarity/ionic strength
NaHCO3 25 mM25 mMpH buffering (requires

)
KH2PO4 1.2 mM1.2 mMPotassium source
CaCl2 1.2 mM1.2 mMJunctional integrity
MgCl2 1.2 mM1.2 mMMetabolic cofactor
Glucose 10 mM10 mMEnergy source
Gas Mix 95%

/ 5%

95%

/ 5%

Oxygenation & pH clamp (7.4)

Detailed Protocol: Short-Circuit Current Measurement

Objective: Quantify the


 (

) induced by UCcf-029 in pre-phosphorylated CFTR channels.
Phase 1: System Setup & Equilibration
  • Temperature: Pre-heat Ussing chambers to 37°C .

  • Electrode Zeroing: Fill chambers with symmetrical buffer. Insert Ag/AgCl voltage and current electrodes. Adjust offset to 0 mV and compensate for fluid resistance (

    
    ).
    
  • Mounting: Insert the cell culture insert into the chamber slider. Ensure no air bubbles are trapped in the apical cap.

  • Clamping: Set the voltage clamp amplifier (e.g., VCC MC8) to Voltage Clamp Mode (

    
    ) .
    
  • Stabilization: Allow the basal short-circuit current (

    
    ) to stabilize for 10–20 minutes. The current should be steady before proceeding.
    
Phase 2: Pharmacological Additions (The "Run")

The order of addition is critical to isolate the specific CFTR current.

StepReagentConc. (Final)ChamberPurposeDuration
1 Amiloride 100 µMApicalBlocks ENaC (

absorption). Isolates

current.[3]
5-10 min
2 Forskolin 10 µMBothElevates cAMP/PKA. Phosphorylates CFTR R-domain.5-10 min
3 UCcf-029 0.1 - 10 µM Apical TEST COMPOUND. Potentiates open probability.10-15 min
4 CFTRinh-172 10 µMApicalSpecific CFTR blocker. Confirms signal identity.10 min
5 ATP (Optional)100 µMApicalPurinergic stimulation (CaCC control).End

Note on UCcf-029 Solubility: Prepare a 10 mM stock in DMSO. Ensure final chamber DMSO concentration is


 to prevent solvent artifacts.
Phase 3: Data Acquisition Workflow (DOT Visualization)

Experimental_Workflow Start Mount Tissues (37°C) Amiloride Add Amiloride (Block Na+) Start->Amiloride Stabilize Forskolin Add Forskolin (Low Baseline) Amiloride->Forskolin Wait 10m UCcf029 Add UCcf-029 (Measure Peak) Forskolin->UCcf029 Wait for Plateau Inhibitor Add CFTRinh-172 (Validate) UCcf029->Inhibitor Wait for Peak Analyze Calculate Delta Isc Inhibitor->Analyze End Run

Figure 2: Sequential dosing workflow for isolating UCcf-029 mediated currents.

Data Analysis & Interpretation

To determine the efficacy of UCcf-029, calculate the change in short-circuit current (


) at the specific dosing step.
Calculation Formula


Expected Results
  • Wild Type CFTR: UCcf-029 should elicit a robust increase in

    
     over the Forskolin baseline.
    
  • F508del-CFTR (Temp Corrected): In the absence of a potentiator, Forskolin response is often blunted. Addition of UCcf-029 should significantly restore channel activity, typically reaching ~50% of the efficacy of Genistein (a reference isoflavone) but with comparable potency (

    
    ).
    
  • Validation: The current generated by UCcf-029 must be fully inhibited by CFTRinh-172 . If a residual current remains, investigate Calcium-Activated Chloride Channels (CaCC) or off-target effects.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Baseline Resistance Air bubble in voltage sensing tip.Flush electrode tips with buffer; check for bubbles in the apical cap.
No Response to Forskolin Cells not polarized or CFTR not expressed.Verify monolayer integrity (TEER > 200

). Check expression via Western Blot.
Drifting Baseline Temperature fluctuation or electrode drift.Ensure water bath is stable at 37°C. Re-chloride Ag/AgCl electrodes.
Precipitation UCcf-029 insolubility in aqueous buffer.Sonicate stock solution. Do not exceed 0.1% DMSO final.

References

  • Gong, X., et al. (2008). "Activation of CFTR by UCCF-029 and genistein." PubMed.[2] Available at: [Link] (Search Term: Activation of CFTR by UCCF-029)

  • Cystic Fibrosis Foundation. "CFTR Functional Assays: Electrophysiology." CFF.org. Available at: [Link]

  • Physiologic Instruments. "The Complete Ussing Chamber Guide." PhysiologicInstruments.com. Available at: [Link]

  • Li, H., et al. (2004). "Lipophilic bisphosphonates are potent inhibitors of cystic fibrosis transmembrane conductance regulator chloride channels." Journal of Biological Chemistry. Available at: [Link]

  • Vertex Pharmaceuticals. "Identification of strong potentiators of F508-CFTR Cl current." ResearchGate.[3][4] Available at: [Link]

Sources

Application Notes and Protocols for In Vitro G551D-CFTR Activation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the G551D-CFTR Gating Defect

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as a chloride and bicarbonate channel at the apical surface of epithelial cells in various organs, including the lungs, pancreas, and intestines.[1] The G551D mutation, a Class III "gating" mutation, is characterized by a glycine-to-aspartic acid substitution at position 551 of the CFTR protein.[2] Unlike the most common CF-causing mutation, F508del (a Class II mutation), G551D-CFTR is properly trafficked to the cell membrane. However, once there, it exhibits a severe defect in channel gating, meaning the channel has a very low probability of opening.[3][4] This impairment drastically reduces the transepithelial transport of chloride and bicarbonate ions, leading to the thick, sticky mucus characteristic of CF.

The development of CFTR modulators, particularly "potentiators," has revolutionized the treatment for individuals with specific CFTR mutations. Potentiators are small molecules that bind to the CFTR protein and increase the probability that the channel will be open.[3] Ivacaftor (VX-770) is a prime example of a potentiator that has shown significant clinical benefit for patients with the G551D mutation by directly targeting the underlying molecular defect.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assay conditions for studying G551D-CFTR activation. The protocols detailed herein are foundational for screening new potentiator compounds, elucidating mechanisms of action, and advancing our understanding of G551D-CFTR pharmacology.

The Molecular Landscape of G551D-CFTR Activation

The activation of wild-type CFTR is a regulated process involving phosphorylation by protein kinase A (PKA) and subsequent ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). The G551D mutation disrupts ATP-dependent channel opening.[7][8] While the protein is present at the cell surface, its ability to open and conduct ions is severely compromised.[2][3] Potentiators like ivacaftor work by binding directly to the G551D-CFTR protein, inducing a conformational change that increases the channel's open probability, thereby restoring a significant level of chloride transport.[3]

In vitro assays are designed to recapitulate this activation process in a controlled laboratory setting. A key component of these assays is the initial stimulation of the cAMP/PKA pathway, typically achieved using forskolin, an adenylyl cyclase activator.[9][10] This pre-activation step ensures that the CFTR channels are phosphorylated and ready to be opened by either ATP (in the case of wild-type) or a potentiator compound (in the case of G551D).

G551D_Activation_Pathway cluster_membrane Cell Membrane G551D-CFTR G551D-CFTR Potentiator_Bound_CFTR Activated G551D-CFTR G551D-CFTR->Potentiator_Bound_CFTR Conformational Change Cl_ion_transport Cl- Ion Transport Potentiator_Bound_CFTR->Cl_ion_transport Enables Forskolin Forskolin cAMP cAMP Forskolin->cAMP Activates Adenylyl Cyclase PKA PKA cAMP->PKA Activates PKA->G551D-CFTR Phosphorylates Potentiator Potentiator Potentiator->G551D-CFTR Binds to

Caption: G551D-CFTR activation by forskolin and a potentiator.

Choosing the Right Cellular Model

The selection of an appropriate cell line is critical for obtaining reliable and reproducible data. Several cell models are commonly used for studying G551D-CFTR activation.

Cell LineTypeAdvantagesConsiderations
Fischer Rat Thyroid (FRT) Cells EpithelialForm polarized monolayers with high electrical resistance, ideal for Ussing chamber assays. Low endogenous channel activity.[11]Non-human origin. Require stable transfection with the G551D-CFTR construct.
Human Embryonic Kidney (HEK293) Cells Epithelial-likeHigh transfection efficiency, suitable for high-throughput screening using fluorescence-based assays.[12][13]Do not form polarized monolayers.
CF Bronchial Epithelial (CFBE41o-) Cells Human Airway EpithelialHuman origin, relevant for studying lung-related aspects of CF. Can be cultured at the air-liquid interface to form differentiated epithelia.[11]Can have higher background channel activity.
Primary Human Bronchial/Nasal Epithelial Cells Primary CellsMost physiologically relevant model, derived from patients.[14][15] Can be used for personalized medicine approaches.[14][15]Limited availability, donor variability, and more complex culture requirements.[14][15]

Key In Vitro Assays for G551D-CFTR Activation

Several robust in vitro assays are available to measure the function of G551D-CFTR and the efficacy of potentiator compounds. The choice of assay often depends on the specific research question, desired throughput, and available equipment.

Ussing Chamber Assay

The Ussing chamber is a gold-standard electrophysiological technique for measuring ion transport across epithelial monolayers.[16] It provides a direct measure of CFTR-mediated chloride current.

Ussing_Chamber_Workflow Cell_Culture Culture FRT or primary cells on permeable supports Mount_Chamber Mount cell monolayer in Ussing chamber Cell_Culture->Mount_Chamber Amiloride Add Amiloride to block ENaC Mount_Chamber->Amiloride Measure_Isc Measure Short-Circuit Current (Isc) Mount_Chamber->Measure_Isc Forskolin Add Forskolin to activate adenylyl cyclase Amiloride->Forskolin Amiloride->Measure_Isc Potentiator Add Potentiator (e.g., Ivacaftor) Forskolin->Potentiator Forskolin->Measure_Isc Inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity Potentiator->Inhibitor Potentiator->Measure_Isc Inhibitor->Measure_Isc

Caption: Ussing chamber experimental workflow.

Protocol: Ussing Chamber Assay for G551D-CFTR Activation

Materials:

  • FRT or primary human bronchial epithelial cells stably expressing G551D-CFTR, cultured on permeable supports (e.g., Snapwell filters).

  • Ussing chamber system (e.g., Physiologic Instruments).

  • Voltage-clamp amplifier.

  • Ringer's solution.

  • Amiloride solution (to block epithelial sodium channels, ENaC).

  • Forskolin solution.

  • Test potentiator compound solution (e.g., Ivacaftor).

  • CFTRinh-172 solution (or other specific CFTR inhibitor).

Procedure:

  • Cell Culture: Culture G551D-CFTR expressing cells on permeable supports until a confluent and high-resistance monolayer is formed.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with pre-warmed Ringer's solution.

  • Equilibration: Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.

  • ENaC Inhibition: Add amiloride (typically 10-100 µM) to the apical chamber to block sodium transport through ENaC.[17] The Isc will decrease to a new baseline.

  • CFTR Activation: Add forskolin (typically 10-20 µM) to both the apical and basolateral chambers to raise intracellular cAMP levels and phosphorylate CFTR.[9][18] A small increase in Isc may be observed.

  • Potentiator Addition: Add the test potentiator compound to the apical chamber in a dose-dependent manner. A significant increase in Isc indicates potentiation of G551D-CFTR activity.

  • Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (typically 5-10 µM), to the apical chamber to confirm that the observed current is indeed CFTR-mediated.[9] The Isc should decrease significantly.

Data Analysis: The change in Isc (ΔIsc) upon addition of the potentiator is the primary measure of G551D-CFTR activation. Dose-response curves can be generated to determine the EC50 of the test compound.

Fluorescence-Based Assays

Fluorescence-based assays are well-suited for high-throughput screening (HTS) of compound libraries.[19][20] These assays indirectly measure CFTR function by detecting changes in intracellular ion concentration or membrane potential.

a) YFP-Halide Quenching Assay

This assay utilizes a halide-sensitive variant of the yellow fluorescent protein (YFP-H148Q/I152L) co-expressed with G551D-CFTR.[21][22] The fluorescence of this YFP variant is quenched by iodide ions (I-).

Protocol: YFP-Halide Quenching Assay

Materials:

  • HEK293 cells co-transfected with G551D-CFTR and YFP-H148Q/I152L.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

  • Chloride-containing buffer (e.g., PBS).

  • Iodide-containing buffer (e.g., PBS with NaCl replaced by NaI).

  • Forskolin solution.

  • Test potentiator compound solution.

Procedure:

  • Cell Plating: Plate the transfected HEK293 cells in microplates and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with the test potentiator compounds for a defined period.

  • Assay Initiation: Place the microplate in the fluorescence plate reader.

  • Baseline Reading: Measure the baseline YFP fluorescence in the chloride-containing buffer.

  • Stimulation and Quenching: Simultaneously add a solution containing forskolin, the test potentiator, and iodide to the wells.

  • Fluorescence Measurement: Monitor the decrease in YFP fluorescence over time as iodide enters the cells through activated G551D-CFTR channels and quenches the YFP signal.[21]

Data Analysis: The rate of fluorescence quenching is proportional to the iodide influx and, therefore, to the activity of G551D-CFTR. The initial rate of quenching is typically used to quantify CFTR activation.

b) Membrane Potential-Sensing Fluorescent Dyes

This assay measures changes in cell membrane potential upon CFTR activation. The opening of CFTR channels leads to an efflux of chloride ions, causing membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye.[17]

Protocol: Membrane Potential Assay

Materials:

  • Cells expressing G551D-CFTR.

  • 96- or 384-well microplates.

  • Fluorescence plate reader.

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Low-chloride and high-chloride buffers.

  • Forskolin solution.

  • Test potentiator compound solution.

Procedure:

  • Cell Plating: Plate cells in microplates.

  • Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Buffer Exchange: Replace the loading buffer with a low-chloride buffer to establish a chloride gradient.

  • Compound Addition: Add the test potentiator compounds and forskolin to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence as CFTR activation leads to chloride efflux and membrane depolarization.[23]

Data Analysis: The increase in fluorescence intensity corresponds to membrane depolarization and is a measure of G551D-CFTR activity.

Patch-Clamp Electrophysiology

Patch-clamp is a powerful technique that allows for the measurement of ion flow through single or multiple ion channels in a small patch of cell membrane.[24][25] It provides the most detailed information about channel gating properties, including open probability (Po) and single-channel conductance.

Protocol: Excised Inside-Out Patch-Clamp

Materials:

  • Cells expressing G551D-CFTR.

  • Patch-clamp rig (microscope, micromanipulator, amplifier).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular and extracellular solutions.

  • PKA catalytic subunit.

  • Mg-ATP solution.

  • Test potentiator compound solution.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Formation: Pull and polish a glass micropipette to have a resistance of 2-5 MΩ.

  • Seal Formation: Gently bring the pipette into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Patch Excision: Excise the patch of membrane in the "inside-out" configuration, exposing the intracellular face of the membrane to the bath solution.

  • Channel Activation: Add PKA and Mg-ATP to the bath solution to phosphorylate the CFTR channels.[7]

  • Potentiator Application: Perfuse the bath with a solution containing the test potentiator compound.

  • Data Acquisition: Record the single-channel currents at a fixed holding potential.

Data Analysis: The open probability (Po) of the G551D-CFTR channel is calculated from the recorded current traces. An increase in Po in the presence of the test compound indicates potentiation.

Summary of Assay Parameters

AssayThroughputPrimary MeasurementKey Reagents
Ussing Chamber LowShort-Circuit Current (Isc)Amiloride, Forskolin, CFTRinh-172
YFP-Halide Quenching HighRate of Fluorescence QuenchYFP-expressing cells, Iodide buffer, Forskolin
Membrane Potential HighChange in Fluorescence IntensityVoltage-sensitive dye, Low/High Cl- buffers, Forskolin
Patch-Clamp Very LowSingle-Channel Current / Open Probability (Po)PKA, Mg-ATP

Troubleshooting and Best Practices

  • Cell Health: Ensure cells are healthy and not overgrown, as this can affect assay performance.

  • Reagent Quality: Use high-quality, fresh reagents. Prepare stock solutions in appropriate solvents (e.g., DMSO for forskolin and many potentiators) and store them properly.

  • Compound Solubility: Be mindful of the solubility of test compounds, as precipitation can lead to inaccurate results.

  • Controls: Always include appropriate positive (e.g., Ivacaftor) and negative (vehicle) controls in every experiment.

  • Data Reproducibility: Perform experiments in replicate and on different days to ensure the reproducibility of the results.

Conclusion

The in vitro assays described in these application notes provide a robust toolkit for studying the activation of G551D-CFTR. From the high-throughput capabilities of fluorescence-based assays for initial compound screening to the detailed mechanistic insights offered by patch-clamp electrophysiology, these methods are indispensable for the discovery and characterization of novel CFTR potentiators. By carefully selecting the appropriate cellular model and assay, and by adhering to best practices in experimental design and execution, researchers can generate high-quality, reproducible data to advance the development of new therapies for Cystic Fibrosis.

References

  • Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis - PMC. (n.d.). Retrieved from [Link]

  • Ivacaftor - Wikipedia. (n.d.). Retrieved from [Link]

  • Exploring the Mechanism behind G551D and the Effects of Ivacaftor - JSciMed Central. (2016, October 1). Retrieved from [Link]

  • Ivacaftor: CF Treatment for G551D Mutation | PDF | Molecular Biology | Chemistry - Scribd. (2011, July 1). Retrieved from [Link]

  • High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations - PubMed. (2017, June 15). Retrieved from [Link]

  • CFTR Assays - Cystic Fibrosis Foundation. (n.d.). Retrieved from [Link]

  • High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - NIH. (2019, May 9). Retrieved from [Link]

  • Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC. (n.d.). Retrieved from [Link]

  • Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis | American Journal of Respiratory and Critical Care Medicine - ATS Journals. (2014, April 18). Retrieved from [Link]

  • High-Throughput Screening of Libraries of Compounds to Identify CFTR Modulators | Scilit. (n.d.). Retrieved from [Link]

  • High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PubMed. (2019, June 11). Retrieved from [Link]

  • Improved fluorescence assays to measure the defects associated with F508del‐CFTR allow identification of new active compounds - NIH. (n.d.). Retrieved from [Link]

  • G551D mutation impairs PKA-dependent activation of CFTR channel that can be restored by novel GOF mutations - PMC. (n.d.). Retrieved from [Link]

  • Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PubMed. (2022, August 16). Retrieved from [Link]

  • Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - MDPI. (2022, August 16). Retrieved from [Link]

  • Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - American Journal of Physiology. (n.d.). Retrieved from [Link]

  • Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells. (n.d.). Retrieved from [Link]

  • Potentiation of ΔF508- and G551D-CFTR-Mediated Cl- Current by Novel Hydroxypyrazolines | PLOS One - Research journals. (2016, February 10). Retrieved from [Link]

  • Correlation of Electrophysiological and Fluorescence-Based Measurements of Modulator Efficacy in Nasal Epithelial Cultures Derived from People with Cystic Fibrosis - PMC. (2023, April 17). Retrieved from [Link]

  • Activation of G551D-CFTR chloride currents using whole cell patch clamp... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators Protect G551D but Not ΔF508 CFTR from Thermal Instability | Biochemistry - ACS Publications. (2014, August 13). Retrieved from [Link]

  • Animal and Model Systems for Studying Cystic Fibrosis - PMC. (n.d.). Retrieved from [Link]

  • Representative WT-CFTR patch-clamp measurements on three different time scales. (n.d.). Retrieved from [Link]

  • Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - MDPI. (2022, January 27). Retrieved from [Link]

  • Identification and Characterization of Novel CFTR Potentiators - Frontiers. (2018, October 26). Retrieved from [Link]

  • Cell Model Resources - Cystic Fibrosis Foundation. (n.d.). Retrieved from [Link]

  • Small-molecule correctors of defective ΔF508-CFTR cellular processing identified by high-throughput screening - JCI. (2005, September 1). Retrieved from [Link]

  • Modulation of CFTR chloride channels by calyculin A and genistein - PubMed. (n.d.). Retrieved from [Link]

  • Identification and Characterization of Novel CFTR Potentiators - PMC. (2018, October 26). Retrieved from [Link]

  • Potentiation of ΔF508- and G551D-CFTR-Mediated Cl- Current by Novel Hydroxypyrazolines - PubMed. (2016, February 10). Retrieved from [Link]

  • Animal and model systems for studying cystic fibrosis - Iowa Research. (n.d.). Retrieved from [Link]

  • (PDF) Validation of nasospheroids to assay CFTR functionality and modulator responses in cystic fibrosis - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Using automated patch clamp to study CFTR mutations and modulators - Nanion Technologies. (n.d.). Retrieved from [Link]

  • Actions of Genistein on Cystic Fibrosis Transmembrane Conductance Regulator Channel Gating: Evidence for Two Binding Sites with Opposite Effects - NIH. (n.d.). Retrieved from [Link]

  • Mutation-specific dual potentiators maximize rescue of CFTR gating mutants - PMC. (n.d.). Retrieved from [Link]

  • Actions of Genistein on Cystic Fibrosis Transmembrane Conductance Regulator Channel Gating Evidence for Two Binding Sites with O - Semantic Scholar. (2017, April 4). Retrieved from [Link]

  • The G551D CFTR chloride channel spurs the development of personalized medicine - PMC. (2014, May 1). Retrieved from [Link]

  • G551D and G1349D, Two CF-associated Mutations in the Signature Sequences of CFTR, Exhibit Distinct Gating Defects - PMC. (n.d.). Retrieved from [Link]

  • Activation of G551D-CFTR by DHPs. A, representative traces from... - ResearchGate. (n.d.). Retrieved from [Link]

  • Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - ACS Publications. (2024, March 14). Retrieved from [Link]

  • Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Claisen-Schmidt Condensation of Naphthyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Selectivity in Naphthyl-Chalcone Synthesis

Core Directive & Mission

Welcome to the Advanced Synthesis Support Center. You are likely here because standard protocols for Claisen-Schmidt condensation (CSC) are failing to deliver high yields with naphthalene-based substrates.

The Problem: Unlike simple acetophenones, naphthyl ketones (acetylnaphthalenes) introduce unique challenges: steric hindrance (especially in 1-isomers), solubility issues due to the fused ring system, and electronic competition if hydroxyl groups are present (naphthol derivatives).

The Solution: This guide moves beyond "add base and stir." We utilize kinetic vs. thermodynamic control, solvent engineering, and microwave irradiation to force the equilibrium toward the


-unsaturated product.

The Mechanism: Why Reactions Fail

To troubleshoot, you must visualize the failure points.[1] The CSC is an equilibrium-controlled reaction involving enolate formation, nucleophilic attack, and dehydration.

Key Pathway & Failure Points

CSC_Mechanism Start Acetylnaphthalene (Substrate) Enolate Naphthyl Enolate (Nucleophile) Start->Enolate Deprotonation (Slow in 1-isomer) Base Base Catalyst (OH- / OR-) Base->Enolate Aldol ß-Hydroxy Ketone (Intermediate) Enolate->Aldol Nucleophilic Attack (Reversible) Aldehyde Benzaldehyde (Electrophile) Aldehyde->Aldol Cannizzaro Cannizzaro Rxn (Aldehyde Loss) Aldehyde->Cannizzaro Excess Strong Base Product Naphthyl Chalcone (Final Product) Aldol->Product Dehydration (-H2O, Irreversible) Michael Michael Addition (Oligomers/Tar) Product->Michael Excess Enolate

Figure 1: Mechanistic pathway of Claisen-Schmidt condensation highlighting critical intermediates and side-reaction divergence points.

Optimized Protocols

Do not rely on generic literature. Use these refined protocols specifically tuned for the solubility and reactivity profiles of naphthalene derivatives.

Protocol A: The "Thermodynamic Push" (Standard Lab Scale)

Best for: 2-acetylnaphthalene and derivatives where equipment is limited.

  • Solvent System: Use Ethanol/Water (9:1) . Pure ethanol often fails to dissolve the inorganic base effectively, while too much water precipitates the hydrophobic naphthyl ketone.

  • Base Choice: KOH (40% aq) is superior to NaOH for naphthyl substrates due to higher basicity and better solubility in organic cosolvents.

  • Procedure:

    • Dissolve 10 mmol of acetylnaphthalene and 10 mmol of aldehyde in 15 mL Ethanol (95%).

    • Cool to 0–5°C (Ice bath). Critical: Low temp prevents Cannizzaro side reactions.

    • Add 2 mL of 40% KOH dropwise over 10 minutes.

    • Allow to warm to Room Temp (RT) and stir for 12–24 hours.

    • Workup: Pour into 100 mL ice water containing 2 mL HCl (to neutralize excess base and stop reverse aldol). Filter the precipitate.[2]

Protocol B: Microwave-Assisted Synthesis (High Yield/Green)

Best for: 1-acetylnaphthalene (sterically hindered) or electron-rich aldehydes.

  • Catalyst: Pulverized KOH (solid) or Basic Alumina .

  • Solvent: Minimal Ethanol (just enough to make a paste) or Solvent-Free.

  • Procedure:

    • Mix 5 mmol acetylnaphthalene and 5 mmol aldehyde in a microwave vial.

    • Add 2 mmol solid KOH. Grind to a paste.[3]

    • Irradiate at 160–300W for 60–120 seconds .

    • Workup: Dissolve paste in hot ethanol, pour into ice water.

Data Comparison: Conventional vs. Microwave
ParameterConventional Method (Protocol A)Microwave Method (Protocol B)
Reaction Time 12 – 24 Hours1 – 3 Minutes
Yield (2-Acetyl) 70 – 85%92 – 98%
Yield (1-Acetyl) 40 – 60% (Steric hindrance)85 – 92%
Side Products Michael adducts, CannizzaroMinimal
Solvent Usage High (50-100 mL)Low/None

Troubleshooting & FAQs

Issue 1: Low Yield with 1-Acetylnaphthalene

Q: I get excellent yields with 2-acetylnaphthalene, but the 1-isomer barely reacts. Why?

A: This is a classic steric issue.

  • The Science: In 1-acetylnaphthalene, the peri-hydrogen (at position C8) sterically interacts with the carbonyl group. This forces the carbonyl out of the plane of the naphthalene ring, reducing resonance stabilization of the enolate intermediate.

  • The Fix:

    • Switch to Microwave: The rapid dielectric heating overcomes the activation energy barrier imposed by the steric strain [1].

    • Increase Concentration: Run the reaction "neat" (solvent-free) or at very high concentrations to maximize collision frequency.

    • Stronger Base: Switch from NaOH to LiOH or KOH in methanol. Lithium can coordinate with the carbonyl oxygen, stabilizing the transition state.

Issue 2: "Oily" or Tarry Products

Q: My product crashes out as a sticky dark oil instead of a solid. TLC shows a streak.

A: You are likely seeing polymerization or Michael addition products.[1]

  • The Science: Naphthyl chalcones are electron-deficient alkenes (Michael acceptors). If you have excess ketone (enolate) remaining, it will attack your product, forming oligomers. Dark color usually indicates oxidation of the naphthol ring or polymerization of the aldehyde [2].

  • The Fix:

    • Stoichiometry Check: Ensure a strict 1:1 molar ratio . If anything, use a slight excess of the aldehyde, not the ketone.

    • Temperature Control: Do not heat above 40°C during conventional synthesis. High heat favors polymerization.

    • Recrystallization: Dissolve the oil in a minimum amount of hot ethyl acetate/hexane (1:3) and let it stand in the freezer (-20°C) to induce crystallization.

Issue 3: Starting Material Recovery (Incomplete Reaction)

Q: After 24 hours, I still see spots for starting materials. Is the equilibrium stuck?

A: The Claisen-Schmidt reaction is reversible. If water accumulates, it can push the reaction backward (Reverse Aldol).

  • The Fix:

    • Water Removal: Although difficult in aqueous base, using Dean-Stark conditions (benzene/toluene reflux with p-TSA acid catalyst) can drive the reaction by physically removing water, though this is an acid-catalyzed route.

    • Phase Transfer Catalysis (PTC): Add TBAB (Tetrabutylammonium bromide) . This helps transfer the hydroxide ion into the organic phase, significantly increasing the effective base concentration at the reaction site [3].

Logic Tree: Diagnostic Workflow

Use this flowchart to determine your next experimental move.

Troubleshooting Start Problem Identified Yield Low Yield Start->Yield Purity Impure/Oily Start->Purity Isomer Is substrate 1-Acetylnaphthalene? Yield->Isomer Spots TLC: Multiple Spots or Streaking? Purity->Spots YesIso Steric Hindrance. Use Microwave or Solvent-Free Grinding Isomer->YesIso Yes NoIso Check Solubility. Add TBAB (PTC) or Increase Base Conc. Isomer->NoIso No Polymer Michael Addition/Polymerization. Reduce Temp. Check Stoichiometry (1:1). Spots->Polymer Streaking StartMat Incomplete Rxn. Increase Time or Switch to KOH. Spots->StartMat Discrete SM Spots

Figure 2: Diagnostic logic tree for troubleshooting yield and purity issues in naphthyl-chalcone synthesis.

References

  • Review of Microwave-Assisted Chalcone Synthesis. Source: Global Research Online (2025). "Advancements Over Conventional Methods."[4] Insight: Confirms microwave irradiation reduces reaction times to minutes and increases yields to >90% for sterically hindered substrates.

  • Troubleshooting Side Reactions in Claisen-Schmidt. Source: BenchChem Technical Support (2025).[1][5][6] Insight: Identifies Michael addition and Cannizzaro reactions as primary causes for "oily" byproducts and low yields.

  • Microwave Assisted Synthesis of Chalcones. Source: Asian Journal of Chemistry (2011).[7] Insight: Provides comparative data on yield enhancement (85-90%) using inorganic bases in microwave conditions versus conventional heating.[3]

  • Solvent-Free Claisen-Schmidt Reaction. Source: MDPI (Molecules). Insight: Validates solid-state grinding with NaOH/KOH as a high-yield "green" alternative to solvent-based protocols.

Sources

Separation of chalcone intermediates from final chromone product

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of chromone derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chromones, particularly via the oxidative cyclization of chalcone intermediates. The successful isolation of the final chromone product from unreacted chalcone starting material and other reaction byproducts is a critical step that often presents significant challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your separation strategy, ensuring the high purity of your target chromone compounds. Chalcones are key precursors in the synthesis of chromones, undergoing cyclization to form the chromone ring system[1][2]. Ensuring the chalcone is as pure as possible before this step is crucial for an efficient synthesis and simplifies the final purification[1].

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the separation of your final chromone product from the chalcone intermediate and other impurities.

Question 1: My TLC analysis shows overlapping or co-eluting spots for the chalcone and chromone. How can I improve their separation?

Answer: This is a frequent challenge, as chalcones and their corresponding chromone products can have very similar polarities. Achieving good separation on a Thin-Layer Chromatography (TLC) plate is essential for developing an effective column chromatography method[3].

  • Probable Cause: The mobile phase you are using is not optimized for the specific polarity difference between your two compounds. The chalcone product is generally less polar than the aldehyde starting material but may have a polarity similar to the ketone starting material[4].

  • Solution Strategy:

    • Systematic Solvent Screening: The key is to adjust the polarity of the mobile phase. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a common starting point[3][4].

    • Fine-Tuning the Ratio: Methodically vary the ratio of your solvents. For example, if you start with 80:20 Hexane:Ethyl Acetate and see poor separation, try 90:10, 95:5, or even 98:2. The goal is to find a ratio where the chalcone and chromone spots are distinctly separated.

    • Introducing a Third Solvent: If binary systems fail, adding a small percentage of a third solvent can modulate selectivity. For instance, adding 1-2% of methanol or dichloromethane to a hexane/ethyl acetate mixture can sometimes resolve overlapping spots.

    • Confirm Spot Identity: Always run reference spots of your purified chalcone starting material alongside the reaction mixture to definitively identify which spot corresponds to which compound. Chalcones and aromatic starting materials are typically UV-active and will appear as dark spots under a UV lamp (254 nm)[4].

Question 2: During column chromatography, the chromone product is eluting with the chalcone, resulting in impure fractions. What should I do?

Answer: This indicates that the separation conditions developed by TLC have not translated effectively to your column, or that the column is overloaded.

  • Probable Cause 1: Inappropriate Mobile Phase. The solvent system is not selective enough for a bulk separation.

  • Solution 1: Re-optimize TLC. Before running another column, perfect your separation on TLC. Aim for a difference in Retention Factor (Rf) of at least 0.15 between the chalcone and chromone. The optimal mobile phase for column chromatography should give the target compound (chromone) an Rf value of approximately 0.3-0.4 on the TLC plate.

  • Probable Cause 2: Column Overloading. You have loaded too much crude material onto the column. This saturates the stationary phase, causing bands to broaden and overlap.

  • Solution 2: Reduce Sample Load. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column. If you are using a pre-packed column, consult the manufacturer's guidelines.

  • Probable Cause 3: Poor Column Packing. Channels or cracks in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation.

  • Solution 3: Proper Packing Technique. Ensure you are using a well-packed column. The "wet" or slurry method is generally reliable for packing silica gel[3].

Question 3: My "pure" chromone fractions, confirmed by TLC, show the presence of chalcone when analyzed by ¹H NMR. Why is this happening?

Answer: This is a classic case where TLC purity can be misleading. While TLC is excellent for monitoring reactions, it may not have the resolution to separate trace amounts of impurities that are easily detected by a more sensitive technique like Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Probable Cause: The amount of chalcone impurity is below the detection limit of your TLC visualization method (e.g., UV shadowing or staining), but is significant enough to appear in an NMR spectrum.

  • Solution Strategy:

    • Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product that is mostly pure[5][6][7]. The principle relies on the slight differences in solubility between your chromone and the chalcone impurity in a chosen solvent[6][7]. A detailed protocol is provided later in this guide.

    • NMR as a Purity Check: Use NMR spectroscopy as your primary tool for confirming the purity of the final product. The vinylic protons (H-α and H-β) of the chalcone have characteristic chemical shifts and coupling constants in the ¹H NMR spectrum that are absent in the cyclized chromone product, making them excellent diagnostic peaks[8][9][10].

Question 4: I am having difficulty finding a suitable solvent for recrystallizing my chromone product. What are the criteria for a good recrystallization solvent?

Answer: Selecting the right solvent is the most critical step in recrystallization[6]. The ideal solvent should meet the following criteria:

  • High Temperature Coefficient: The solvent should dissolve your chromone product well at high temperatures (near the solvent's boiling point) but poorly at low temperatures (room temperature or in an ice bath)[6]. This ensures maximum recovery of your purified crystals upon cooling[11].

  • Impurity Solubility: Ideally, the chalcone impurity should either be very soluble in the solvent at all temperatures (so it remains in the mother liquor) or completely insoluble (so it can be removed by hot filtration)[6].

  • Chemical Inertness: The solvent must not react with your chromone product[6].

  • Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the purified crystals after filtration.

Commonly Used Solvents: Ethanol (especially 95% ethanol) is a frequently used and effective solvent for recrystallizing both chalcones and chromones[1][5][12]. Other solvents to consider, depending on the specific polarity of your compound, include methanol, isopropanol, acetone, or mixtures like ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental structural differences between a chalcone and a chromone that I can exploit for separation? A1: The key difference is the ring structure. A chalcone is an open-chain α,β-unsaturated ketone[4]. The corresponding chromone is a bicyclic system where the α,β-unsaturated ketone has undergone an intramolecular cyclization to form a pyranone ring fused to the benzene ring[2]. This cyclization reduces the molecule's flexibility and often slightly alters its overall polarity and crystal packing properties, which are the very handles we use for chromatographic separation and recrystallization.

Q2: How can I monitor the progress of the oxidative cyclization reaction to know when to stop and begin purification? A2: Thin-Layer Chromatography (TLC) is the most indispensable, rapid, and cost-effective method for monitoring the reaction[4]. By spotting the reaction mixture on a TLC plate at different time points, you can qualitatively observe the disappearance of the chalcone starting material spot and the appearance and intensification of the chromone product spot[4]. The reaction is generally considered complete when the chalcone spot has disappeared or its intensity is significantly diminished[4].

Q3: Are there any side products other than unreacted chalcone that I should be aware of? A3: Yes, depending on the reaction conditions and the specific chalcone substrate. For instance, in the Claisen-Schmidt condensation to form the chalcone, self-condensation of the ketone can occur[1]. During the cyclization, other isomers or byproducts can form. For example, some reagents might favor the formation of aurones instead of flavones (a type of chromone)[13]. Being aware of these possibilities can help in developing a robust purification strategy.

Data & Workflow Visualization

Table 1: Typical Separation Parameters
ParameterChalcone IntermediateFinal Chromone ProductRationale & Notes
General Polarity Generally less polarOften slightly more polarCyclization can introduce polarity changes. This is a generalization and depends heavily on substituents.
TLC Mobile Phase Higher RfLower RfIn a normal-phase system (e.g., Hexane/EtOAc), less polar compounds travel further up the plate.
¹H NMR Diagnostic Peaks Doublets for H-α (~7.2-8.2 ppm) & H-β (~7.5-8.1 ppm) with large J ≈ 15-16 Hz (trans)[9]Absence of vinylic protons; appearance of a singlet or doublet for H-3 of the chromone ring.This is the most definitive way to distinguish the two structures and confirm purity.
¹³C NMR Diagnostic Peaks Carbonyl (C=O) at δ 186-197 ppm; C-α at δ 116-128 ppm; C-β at δ 137-146 ppm[9]Carbonyl (C=O) shifts; distinct signals for the heterocyclic ring carbons.Confirms the carbon skeleton of the final product.
Diagrams

SeparationWorkflow cluster_reaction Reaction & Workup cluster_analysis Analysis & Planning cluster_purification Purification cluster_final Final Validation RM Crude Reaction Mixture (Chalcone, Chromone, Byproducts) TLC TLC Analysis (Optimize Mobile Phase) RM->TLC Spot sample ColChrom Column Chromatography TLC->ColChrom Select optimized eluent Fractions Collect & Combine Fractions ColChrom->Fractions Elute & collect Fractions->TLC Check fraction purity Recryst Recrystallization Fractions->Recryst Evaporate & proceed if mostly pure NMR Purity Confirmation (NMR, MP, etc.) Recryst->NMR Isolate crystals FinalProd Pure Chromone Product NMR->FinalProd Verify >95% purity TroubleshootingTree Start Problem: Impure Chromone Product CheckTLC Analyze crude mixture by TLC Start->CheckTLC SpotsOverlap Spots Overlap / Co-elute CheckTLC->SpotsOverlap Yes SpotsSeparated Spots are Separated (ΔRf > 0.1) CheckTLC->SpotsSeparated No OptimizeTLC Optimize TLC Mobile Phase: - Vary solvent ratio - Try different solvents SpotsOverlap->OptimizeTLC RunColumn Run Column Chromatography with optimized eluent SpotsSeparated->RunColumn OptimizeTLC->CheckTLC Re-analyze CheckPurity Check fraction purity (TLC, NMR) RunColumn->CheckPurity Pure Fractions are Pure CheckPurity->Pure Yes Impure Fractions are Impure CheckPurity->Impure No Recrystallize Combine fractions & Recrystallize Pure->Recrystallize Combine & Polish ColumnIssue Troubleshoot Column: - Check packing - Reduce sample load - Use shallower gradient Impure->ColumnIssue FinalProduct Pure Product Recrystallize->FinalProduct ColumnIssue->RunColumn Re-run

Caption: Decision tree for troubleshooting chromone purification.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol describes a standard procedure for purifying a chromone product from its chalcone precursor using silica gel column chromatography.

  • Preparation of the Column:

    • Secure a glass column of appropriate size vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (60-120 mesh) in the least polar solvent of your chosen mobile phase (e.g., hexane).[3]

    • Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your optimized mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the elution of compounds by spotting fractions onto a TLC plate.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain your pure chromone product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified chromone.

    • Confirm final purity by NMR and melting point analysis.[3][13]

Protocol 2: Recrystallization for Final Purification

This protocol is ideal for purifying an already enriched chromone product to remove trace amounts of chalcone.

  • Solvent Selection:

    • Place a small amount of your impure solid into a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good.

    • If it does not dissolve, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, you have found a potentially good solvent.[6][14] 95% ethanol is a common and effective choice.[5]

  • Dissolution:

    • Place the impure chromone solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with swirling until all the solid dissolves.[5][14] Add more solvent dropwise if needed, but avoid using a large excess.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance.[11] Slow cooling is key to forming pure, well-defined crystals as impurities are excluded from the growing crystal lattice.[6]

    • To maximize yield, you can then place the flask in an ice-water bath.[5][11]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][14]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to air dry completely or dry them in a desiccator or a vacuum oven.[5]

References

  • Application Notes and Protocols for Distinguishing Chalcone Isomers using NMR Spectroscopy - Benchchem. (n.d.).
  • Avoiding self-condensation in Claisen-Schmidt synthesis of chromones - Benchchem. (n.d.).
  • Application Notes and Protocols: Monitoring Chalcone Reactions Using Thin-Layer Chromatography (TLC) - Benchchem. (n.d.).
  • Troubleshooting poor resolution in HPLC purification of chalcone isomers - Benchchem. (n.d.).
  • Gupea, G. (n.d.). Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents.
  • Spectral Properties of Chalcones II. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. (2015, September 28). International Journal of Chemical Studies.
  • Practical Guide to Working with Chalcones in a Lab Setting: Application Notes and Protocols - Benchchem. (n.d.).
  • Troubleshooting low yields in the oxidative cyclization of chalcones - Benchchem. (n.d.).
  • Recrystallization. (n.d.).
  • Hwang, D., Hyun, J., Jo, G., Koh, D., & Lim, Y. (2011). Synthesis and Complete Assignment of NMR Data of 20 Chalcones. Magnetic Resonance in Chemistry, 49(1), 41-45. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, characterization and in vitro antioxidant screening of novel chromone chalcones. (2013, November 15).
  • SYNTHESIS OF CHALCONES. (n.d.). JETIR.org.
  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
  • Scheme 21: Synthesis of chromones from (i) Chalcone by AFO mechanism... (n.d.). ResearchGate.
  • Recrystallization (chemistry). (n.d.). EBSCO.
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • The solubility and stability of heterocyclic chalcones compared with trans-chalcone. (n.d.). SciSpace.
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.

Sources

Technical Support Center: Minimizing Fluorescence Interference in YFP Halide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Optimization and Troubleshooting of YFP-H148Q Halide Quenching Assays

Introduction: The Mechanism of Action

To troubleshoot effectively, we must first understand the biosensor. The assay relies on a Yellow Fluorescent Protein variant (typically YFP-H148Q or YFP-H148Q/I152L ) engineered for high halide sensitivity.[1][2][3]

Unlike calcium dyes, YFP does not bind the ion to generate light. Instead, halides (I⁻ > Br⁻ > Cl⁻) bind to a pocket near the chromophore, stabilizing the protonated (non-fluorescent) state. This causes a decrease in fluorescence (quenching).[4] Therefore, in a standard agonist screen (e.g., for CFTR or GABA receptors), a "hit" is defined by the rate of fluorescence decay upon iodide injection.

Part 1: Pre-Assay Optimization (The Signal Window)

Q: My Z' factor is consistently below 0.5. How do I improve the dynamic range?

A: A low Z' factor usually indicates either high variability (noise) or a compressed signal window (insufficient quenching).

  • Check YFP Expression Levels:

    • The Trap: If YFP expression is too low, the signal-to-noise ratio (SNR) drops. If too high, the sensor may buffer the incoming iodide, slowing the apparent kinetics.

    • The Fix: Titrate your viral MOI or plasmid concentration. You aim for a raw fluorescence intensity 10x above the background of non-transfected cells, but below the saturation limit of your plate reader's PMT.

  • Buffer Composition (The Chloride/Iodide Exchange):

    • The Mechanism: The assay relies on an electrochemical gradient. You are replacing extracellular Cl⁻ with I⁻.

    • The Fix: Ensure your injection buffer (Iodide buffer) is hypertonic or isotonic to the cell but contains zero chloride. Any residual extracellular chloride competes with iodide for the channel pore, reducing the quenching rate.

  • pH Control (Critical):

    • The Science: YFP-H148Q has a pKa of ~7.[2][5][6]14. Its fluorescence is inherently pH-sensitive.[7]

    • The Risk: If your test compound alters intracellular pH (e.g., a weak base), it can cause a fluorescence change independent of halide flux.

    • The Fix: Buffer all solutions with 10-20 mM HEPES (pH 7.4). Avoid buffers with high temperature coefficients if your reader heats up the plate.

Part 2: Compound Interference (False Positives & Negatives)[8]

Q: I see "hits" in my negative control wells. Are these real?

A: Likely not. In fluorescence-based HTS, compound interference is the primary source of artifacts. You must distinguish between Autofluorescence and Direct Quenching .

The Interference Matrix
Interference TypeMechanismEffect in Agonist Screen (Looking for Quench)Effect in Antagonist Screen (Looking for Stability)
Autofluorescence Compound emits light at ~535nm (YFP emission).False Negative: Masks the quenching signal.False Positive: Looks like the channel is blocked (fluorescence stays high).
Direct Quenching Compound absorbs light or chemically quenches YFP.False Positive: Fluorescence drops without channel opening.False Negative: Looks like the inhibitor failed (signal drops).
Pre-Incubation Toxicity Compound kills cells or detaches them.False Positive: Dead cells leak YFP or detach, lowering signal.N/A
Protocol: The "Dual-Read" Correction

Do not rely on a single kinetic read. Implement this workflow:

  • Read 1 (Pre-Read): Measure fluorescence of cells + Compound (before Iodide injection).

    • Logic: If Read 1 is significantly higher than DMSO controls, the compound is autofluorescent. If significantly lower, the compound is a direct quencher or cytotoxic.

  • Read 2 (Kinetic): Inject Iodide and measure quenching.

  • Correction: Exclude compounds deviating >3 SD from the mean in Read 1.

Q: How do I confirm a "Direct Quencher" is a false positive?

A: Run a Mock-Transfection Counter-Screen .

  • Step 1: Transfect cells with YFP-H148Q only (no target channel).

  • Step 2: Add the "hit" compound.

  • Step 3: Inject Iodide.[4]

  • Result: Since there is no channel to admit Iodide, fluorescence should remain stable. If fluorescence drops, the compound is permeabilizing the membrane or quenching YFP directly.

Part 3: Liquid Handling & Kinetic Artifacts

Q: My kinetic traces show a massive "spike" or "dip" immediately upon injection.

A: This is a fluidic artifact, often caused by the sheer force of liquid addition.

  • Injection Speed:

    • Issue: Injecting too fast (e.g., >50 µL/s in a 384-well plate) dislodges cells.

    • Symptom: A sudden drop in baseline fluorescence that never recovers.

    • Fix: Slow injection speed to 10-20 µL/s. Angle the injector tips (if possible) to hit the well wall, not the cell monolayer.

  • Mixing Efficiency:

    • Issue: Incomplete mixing creates a diffusion barrier, delaying the quenching onset.

    • Fix: Ensure the injection volume is at least 3:1 or 1:1 ratio with the starting volume (e.g., 40 µL cells + 40 µL Iodide buffer).

Part 4: Visualizing the Workflow & Logic

The following diagrams illustrate the standard assay principle and the troubleshooting decision tree for identifying artifacts.

YFP_Assay_Workflow cluster_Read Kinetic Read (Plate Reader) Transfection 1. Transfection (YFP-H148Q + Channel) Plating 2. Plate Cells (Clear bottom, Black wall) Transfection->Plating Compound 3. Add Test Compound (Incubate) Plating->Compound Baseline 4. Baseline Read (Detect Autofluorescence) Compound->Baseline Injection 5. Inject Iodide (I-) (Stimulus) Baseline->Injection t=0s Quench 6. Measure Decay (Slope/Amplitude) Injection->Quench Fluorescence Decreases Analysis 7. Data Analysis (Normalize F/F0) Quench->Analysis

Figure 1: Standard YFP-Halide Quenching Assay Workflow. Note the critical "Baseline Read" step to detect compound interference before the reaction begins.

Troubleshooting_Logic Problem Problem: 'Hit' Detected Check_PreRead Check Pre-Read (Before I- Injection) Problem->Check_PreRead High_Signal Signal > DMSO Control Check_PreRead->High_Signal Low_Signal Signal < DMSO Control Check_PreRead->Low_Signal Normal_Signal Signal = DMSO Control Check_PreRead->Normal_Signal AutoFl Artifact: Autofluorescence (False Inhibitor) High_Signal->AutoFl Quencher Artifact: Direct Quencher (False Activator) Low_Signal->Quencher CounterScreen Run Counter-Screen (Parental Cells) Normal_Signal->CounterScreen Result_Quench Quenching Observed CounterScreen->Result_Quench In absence of channel Result_Stable No Quenching CounterScreen->Result_Stable In absence of channel Conclusion_Artifact Discard: Compound affects YFP Result_Quench->Conclusion_Artifact Conclusion_Real Keep: Valid Channel Modulator Result_Stable->Conclusion_Real

Figure 2: Decision Tree for validating hits. This logic separates true biological activity from optical artifacts.

Part 5: Data Analysis & Normalization

Q: Should I use Slope or Endpoint analysis?

A: Use Slope (Initial Rate) for the most robust data.

  • Method: Calculate the slope of the fluorescence decay over the first 5–10 seconds post-injection.

  • Why? Endpoint data is susceptible to drift and total signal intensity variations. The rate of change is directly proportional to channel conductance.

  • Normalization Formula:

    
    
    
References
  • Galietta, L. J., et al. (2001). "Green fluorescent protein-based halide indicators with improved chloride and iodide affinities."[8][9] FEBS Letters, 499(3), 220–224.[9]

  • Sui, J., et al. (2010). "Optimization of a Yellow Fluorescent Protein-Based Iodide Influx High-Throughput Screening Assay for Cystic Fibrosis Transmembrane Conductance Regulator Modulators." Assay and Drug Development Technologies, 8(5), 656–668.

  • Jayaraman, S., et al. (2000). "Mechanism and cellular applications of a green fluorescent protein-based halide sensor."[8] Journal of Biological Chemistry, 275(9), 6047–6050.

  • Langron, E., et al. (2017). "Improved fluorescence assays to measure the defects associated with F508del-CFTR allow identification of new active compounds." British Journal of Pharmacology, 174(24), 4811-4825.

Sources

Validation & Comparative

The Gold Standard and Beyond: A Comparative Guide to Validating CFTR Activation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial anion channel, and validating its activation is paramount in both basic research and the development of therapeutics for cystic fibrosis (CF) and other related diseases.[1][2][3] This guide provides an in-depth comparison of the available methodologies, with a focus on the gold-standard patch-clamp electrophysiology, and offers insights into choosing the most appropriate technique for your research needs.

The Central Role of CFTR and the Imperative of a Functional Assay

The CFTR protein, encoded by the CFTR gene, is a member of the ATP-binding cassette (ABC) transporter superfamily that functions as a cAMP-activated chloride and bicarbonate channel.[3][4][5] It is predominantly located on the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and sweat glands, where it plays a pivotal role in regulating transepithelial salt and water transport.[1][5] Mutations in the CFTR gene can lead to the production of a dysfunctional protein, causing cystic fibrosis, a life-threatening genetic disorder characterized by the accumulation of thick, sticky mucus in various organs.[2][6][7]

The advent of CFTR modulators—drugs that aim to correct the function of the mutant protein—has revolutionized CF treatment.[8][9][10] The development and validation of these modulators heavily rely on robust and accurate assays that can quantify CFTR channel function. Therefore, understanding the principles, advantages, and limitations of different CFTR functional assays is critical for researchers in this field.

The CFTR Activation Pathway: A Molecular Switch

CFTR activation is a tightly regulated process. The channel is activated through a cAMP-dependent pathway.[11][12] In response to stimuli that increase intracellular cyclic AMP (cAMP) levels, such as the binding of agonists to G-protein coupled receptors, adenylyl cyclase is activated, leading to the production of cAMP. cAMP then binds to and activates protein kinase A (PKA), which in turn phosphorylates the regulatory (R) domain of the CFTR protein.[4][5] This phosphorylation event, coupled with the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs), induces a conformational change in the protein, opening the channel pore and allowing the passage of chloride and bicarbonate ions.[4][5]

CFTR Activation Pathway Figure 1: CFTR Activation Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CFTR CFTR Channel (Closed) CFTR_open CFTR Channel (Open) Cl- & HCO3- Efflux CFTR->CFTR_open Opens PKA_inactive PKA (inactive) ATP_cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active R_domain R-Domain Phosphorylation PKA_active->R_domain Phosphorylates R_domain->CFTR ATP_hydrolysis ATP Hydrolysis at NBDs ATP_hydrolysis->CFTR

Caption: A diagram illustrating the signaling cascade leading to CFTR channel activation.

The Gold Standard: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the benchmark technique for directly measuring ion channel activity with high fidelity.[13][14] It allows for the real-time recording of ionic currents flowing through a single or a small population of channels in a patch of cell membrane.[15]

Principle of the Technique

The method involves forming a high-resistance "gigaseal" between a fire-polished glass micropipette and the cell membrane. This electrical isolation allows for the sensitive measurement of the minute currents that flow through the ion channels within the patched membrane. Different configurations of the patch-clamp technique can be employed to study CFTR function:

  • Whole-cell recording: Provides a measure of the total ionic current across the entire cell membrane.[16]

  • Inside-out patch: Allows for the study of single-channel properties and the direct application of intracellular modulators.[14][16]

  • Outside-out patch: Useful for studying the effects of extracellularly applied compounds on single-channel activity.[16]

For CFTR research, the inside-out configuration is particularly powerful as it allows for precise control of the intracellular environment and direct assessment of channel gating and conductance.[14]

Patch-Clamp Workflow Figure 2: Generalized Patch-Clamp Experimental Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO, HEK293 expressing CFTR) Approach Approach Cell with Micropipette Cell_Culture->Approach Pipette_Prep Pipette Fabrication & Filling (Intracellular Solution) Pipette_Prep->Approach Seal Form Gigaseal (>1 GΩ) Approach->Seal Configuration Establish Recording Configuration (e.g., Whole-Cell, Inside-Out) Seal->Configuration Record_Baseline Record Baseline Current Configuration->Record_Baseline Stimulation Apply Stimuli (e.g., Forskolin, IBMX, ATP) Record_Baseline->Stimulation Record_Activated Record Activated Current Stimulation->Record_Activated Inhibition Apply Inhibitor (e.g., CFTRinh-172) Record_Activated->Inhibition Record_Inhibited Record Inhibited Current Inhibition->Record_Inhibited Data_Acquisition Data Acquisition & Filtering Record_Inhibited->Data_Acquisition Analysis Analyze Current-Voltage (I-V) Relationship, Open Probability (Po), and Conductance Data_Acquisition->Analysis Interpretation Interpret Results Analysis->Interpretation

Caption: A flowchart outlining the key steps in a typical patch-clamp experiment for CFTR validation.

Step-by-Step Experimental Protocol (Inside-Out Configuration)
  • Cell Preparation: Culture cells expressing the CFTR channel of interest (e.g., CHO or HEK293 cells stably transfected with wild-type or mutant CFTR).

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing. Fill the pipette with an appropriate extracellular solution.

  • Approaching the Cell and Sealing: Under a microscope, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (gigaseal).

  • Excising the Patch: Retract the pipette from the cell to excise the patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).

  • Baseline Recording: Perfuse the patch with a bath solution mimicking the intracellular environment. Record the baseline current at a fixed holding potential.

  • CFTR Activation: Perfuse the patch with a bath solution containing CFTR activators, such as a cocktail of Forskolin (to activate adenylyl cyclase), IBMX (a phosphodiesterase inhibitor to maintain cAMP levels), and ATP.[11]

  • Recording Activated Currents: Record the increase in channel activity, which will appear as step-like openings and closings of individual channels.

  • Data Analysis: Analyze the recorded currents to determine key parameters such as single-channel conductance, open probability (Po), and the current-voltage (I-V) relationship.

Alternative Methods for Validating CFTR Activation

While patch-clamp electrophysiology provides unparalleled detail, its low throughput and technical demands have led to the development of alternative methods.[15][16]

Ussing Chamber

The Ussing chamber is a technique used to measure ion transport across epithelial cell monolayers.[17][18] It is considered a gold standard for studying epithelial transport physiology.[17]

  • Principle: A monolayer of polarized epithelial cells is mounted between two chambers, and the transepithelial voltage and short-circuit current (Isc) are measured. The Isc is a measure of the net ion transport across the epithelium.

  • Application to CFTR: By sequentially adding activators (e.g., forskolin) and inhibitors (e.g., CFTRinh-172) of CFTR, the specific contribution of CFTR to the total ion transport can be quantified.[19]

  • Advantages: Provides a physiologically relevant measure of CFTR function in a polarized cell layer.[20]

  • Limitations: Lower throughput than fluorescence-based assays and requires the growth of high-resistance epithelial monolayers.

Fluorescence-Based Assays

Fluorescence-based assays offer higher throughput and are well-suited for high-throughput screening (HTS) of potential CFTR modulators.[21][22]

  • Halide-Sensitive Yellow Fluorescent Protein (YFP) Assay:

    • Principle: Cells are engineered to express a halide-sensitive YFP. The fluorescence of this YFP is quenched by iodide ions.[14]

    • Method: Cells are first incubated in a chloride-containing buffer, and baseline fluorescence is measured. The extracellular solution is then replaced with an iodide-containing solution in the presence of a CFTR activator. The influx of iodide through activated CFTR channels leads to a decrease in YFP fluorescence, which is proportional to CFTR activity.[14]

    • Advantages: High throughput, amenable to automation, and provides a direct measure of anion influx.[21]

    • Limitations: Requires genetic modification of cells and may not be suitable for all cell types. The response can be influenced by factors other than CFTR activity.

  • SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) Fluorescence Quenching Assay:

    • Principle: SPQ is a fluorescent dye whose fluorescence is quenched by chloride and iodide ions.[14][23]

    • Method: Cells are loaded with SPQ. Activation of CFTR in a low extracellular chloride environment leads to chloride efflux, resulting in an increase in intracellular SPQ fluorescence.[24]

    • Advantages: Does not require genetic modification of cells.

    • Limitations: The dye can be difficult to load into some cell types, and the signal-to-noise ratio can be lower than with YFP-based assays.[25]

  • Membrane Potential-Sensitive Dye Assays:

    • Principle: These assays use fluorescent dyes that change their fluorescence intensity in response to changes in membrane potential.[14][26]

    • Method: The opening of CFTR channels leads to an efflux of chloride ions, causing membrane depolarization. This change in membrane potential is detected by the dye.[27][28]

    • Advantages: High throughput and can be used with a variety of cell types.[28]

    • Limitations: An indirect measure of CFTR activity that can be affected by the activity of other ion channels.

Comparison of CFTR Validation Methods

FeaturePatch-Clamp ElectrophysiologyUssing ChamberYFP-Based AssaySPQ Fluorescence QuenchingMembrane Potential-Sensitive Dye
Principle Direct measurement of ionic currentMeasurement of transepithelial ion transportAnion-sensitive fluorescence quenchingAnion-sensitive fluorescence quenchingMembrane potential-dependent fluorescence
Data Output Single-channel conductance, open probability, whole-cell currentShort-circuit current (Isc)Rate of fluorescence quenchingChange in fluorescence intensityChange in fluorescence intensity
Throughput Very LowLow to MediumHighHighHigh
Complexity Very HighHighMediumMediumMedium
Physiological Relevance High (at the channel level)Very High (for epithelial transport)MediumMediumMedium
Key Advantage Unparalleled detail and resolutionMeasures function in polarized epitheliaHigh throughput, direct anion influxNo genetic modification neededHigh throughput, broad applicability
Key Limitation Low throughput, technically demandingRequires high-resistance monolayersRequires genetically modified cellsLower signal-to-noiseIndirect measure of CFTR activity

Conclusion: Choosing the Right Tool for the Job

The choice of method for validating CFTR activation depends on the specific research question and the available resources.

  • For detailed mechanistic studies of CFTR channel biophysics and pharmacology , patch-clamp electrophysiology remains the undisputed gold standard, providing the highest resolution data on single-channel function.[29][30]

  • To investigate CFTR function in the context of a polarized epithelial barrier , the Ussing chamber is the most physiologically relevant technique.[20][31]

  • For high-throughput screening of large compound libraries to identify novel CFTR modulators , fluorescence-based assays , particularly the YFP-based assay , are the methods of choice due to their scalability and automation potential.[22][32] The membrane potential-sensitive dye and SPQ assays offer valuable alternatives when genetic modification of cells is not feasible.

Ultimately, a multi-faceted approach, often employing a high-throughput screening method for initial discovery followed by more detailed validation with patch-clamp or Ussing chamber experiments, provides the most comprehensive and robust strategy for advancing our understanding of CFTR and developing effective therapies for cystic fibrosis.

References

  • CFTR - Johns Hopkins Cystic Fibrosis Center. [Link]

  • High-throughput screening to identify CFTR activators. A, schematic... - ResearchGate. [Link]

  • CFTR Assays - Cystic Fibrosis Foundation. [Link]

  • Basics of the CFTR Protein | Cystic Fibrosis Foundation. [Link]

  • Structural mechanisms of CFTR function and dysfunction - PMC - NIH. [Link]

  • EasyMount Ussing Chamber for CFTR & Cystic Fibrosis Research - Physiologic Instruments. [Link]

  • CFTR: cystic fibrosis and beyond | European Respiratory Society. [Link]

  • Discovery of CFTR Modulators for the Treatment of Cystic Fibrosis - Taylor & Francis. [Link]

  • Structure and Function of the CFTR Chloride Channel | Physiological Reviews. [Link]

  • CFTR: What it is and how it relates to cystic fibrosis - Medical News Today. [Link]

  • High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - NIH. [Link]

  • High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing - ERS Publications. [Link]

  • Cystic fibrosis transmembrane conductance regulator - Wikipedia. [Link]

  • Modern high-throughput screening and stem cell technology support the search for CFTR modulators - BREATH Hannover. [Link]

  • CFTR Modulator Drug Discovery and Translation into the Clinic. [Link]

  • Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. [Link]

  • Ussing chamber | Cystic Fibrosis Translational Research Centre (CFTRc) - McGill University. [Link]

  • Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - MDPI. [Link]

  • Use of a membrane potential-sensitive probe to assess biological expression of the cystic fibrosis transmembrane conductance regulator - PubMed. [Link]

  • Ussing Chamber | What is a Ussing Chamber & How does it work? [Link]

  • Advancing clinical development pathways for new CFTR modulators in cystic fibrosis | Thorax. [Link]

  • Investigating the rescue of cystic fibrosis-causing mutations by CFTR modulators with patch-clamp electrophysiology - University College London. [Link]

  • Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC - NIH. [Link]

  • Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC. [Link]

  • CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. [Link]

  • Development of CFTR structure - Frontiers. [Link]

  • Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview. [Link]

  • Long-wavelength iodide-sensitive fluorescent indicators for measurement of functional CFTR expression in cells - American Physiological Society Journal. [Link]

  • Using automated patch clamp to study CFTR mutations and modulators - Nanion Technologies. [Link]

  • A guide to Ussing chamber studies of mouse intestine - PMC. [Link]

  • A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - JoVE. [Link]

  • Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells. [Link]

  • Measurement of cystic fibrosis transmembrane conductance regulator activity using fluorescence spectrophotometry - PubMed. [Link]

  • Schematic representation of the fluorescent-based membrane potential... - ResearchGate. [Link]

  • Fluorescent chloride indicators to assess the efficacy of CFTR cDNA delivery - PubMed. [Link]

  • Advanced patch-clamp techniques and single-channel analysis - Oxford Academic. [Link]

  • (PDF) Advanced patch-clamp techniques and single-channel analysis - ResearchGate. [Link]

  • (PDF) Validation of nasospheroids to assay CFTR functionality and modulator responses in cystic fibrosis - ResearchGate. [Link]

  • A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC. [Link]

  • Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions - Cell Microsystems. [Link]

  • Patch clamp techniques for single channel and whole-cell recording - The University of Texas at Dallas. [Link]

  • Chronic β2AR stimulation limits CFTR activation in human airway epithelia - JCI Insight. [Link]

  • Overview of CFTR activators and their recent studies for dry eye disease: a review - PMC. [Link]

Sources

Benchmarking Novel CFTR Potentiators Against Ivacaftor: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ivacaftor (VX-770) revolutionized Cystic Fibrosis (CF) therapy as the first CFTR potentiator, establishing the clinical benchmark for gating mutations (e.g., G551D) and residual function alleles. However, its limitations—specifically the destabilization of F508del-CFTR upon chronic exposure and variable efficacy across rare mutations—have driven the development of next-generation potentiators like Icenticaftor (QBW251) and GLPG1837 .

This guide provides a rigorous technical framework for benchmarking these novel agents against Ivacaftor. It details the mechanistic differentiators, standardized experimental protocols for validation, and a comparative analysis of key performance metrics.

Part 1: Mechanistic Foundation & Differentiators

The Potentiation Mechanism

CFTR potentiators function by increasing the Open Probability (


) of the channel.[1] While Ivacaftor binds to the transmembrane domains (TMDs) to decouple the pore opening from the canonical ATP-dependent dimerization of the Nucleotide Binding Domains (NBDs), it introduces a "stability-efficacy trade-off."
  • Ivacaftor (Benchmark): Increases

    
     significantly but accelerates the turnover of rescued F508del-CFTR at the plasma membrane, potentially dampening the long-term benefit of corrector combinations.
    
  • Icenticaftor (Novel): Demonstrates superior ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     enhancement (0.74 vs. 0.32 for Ivacaftor in lipid bilayers) without reducing the surface density of F508del-CFTR, addressing the stability liability.[2]
    
  • GLPG1837 (Novel): Exhibits higher efficacy (Emax) in G551D mutants (27.5-fold increase vs. 10-fold for Ivacaftor), likely due to optimized binding interactions in the hinge region.

Mechanistic Visualization

The following diagram illustrates the gating cycle and the stabilization points for Ivacaftor versus next-gen potentiators.

CFTR_Gating_Mechanism Closed CFTR Closed (ADP-bound) Phospho Phosphorylated R-Domain Closed->Phospho PKA + ATP Open CFTR Open (ATP-Dimerized) Phospho->Open NBD Dimerization Open->Closed ATP Hydrolysis Destabilized Degradation (Surface Instability) Ivacaftor Ivacaftor (VX-770) Ivacaftor->Open Increases Po (Decouples gating) Ivacaftor->Destabilized Chronic Exposure Side Effect NextGen Icenticaftor/GLPG1837 NextGen->Open Increases Po (High Efficacy) NextGen->Destabilized No Effect (Preserves Stability)

Figure 1: Mechanism of Action comparing Ivacaftor’s stability liability vs. Next-Gen Potentiators.

Part 2: Benchmarking Protocols

To objectively compare novel potentiators against Ivacaftor, a tiered screening approach is required: High-Throughput Screening (HTS) for potency/efficacy and Ex Vivo Electrophysiology for physiological validation.

Tier 1: High-Throughput YFP-Halide Quenching Assay

This assay utilizes the iodide sensitivity of Yellow Fluorescent Protein (YFP) to measure anion flux. It is the industry standard for calculating


 (potency) and 

(efficacy).

Cell Model: FRT or HEK293 cells co-expressing CFTR (WT or Mutant) and Halide-Sensitive YFP (HS-YFP H148Q/I152L).

Protocol:

  • Seeding: Plate cells (20,000/well) in black-walled, clear-bottom 96-well plates. Incubate 24h to reach confluence.

  • Compound Preparation: Prepare serial dilutions of Ivacaftor (Control) and Test Compounds (e.g., 1 nM to 10 µM) in PBS.

  • Priming: Wash cells 3x with PBS. Add 50 µL of PBS containing the Test Compound + Forskolin (10 µM) to activate PKA. Incubate for 10 minutes.

    • Note: Forskolin is essential to phosphorylate the channel; potentiators generally do not open the channel without prior phosphorylation.

  • Injection (The Read): Place plate in a FLIPR or similar reader. Inject 50 µL of Iodide Buffer (PBS with 100 mM NaI replacing NaCl).

  • Data Acquisition: Record fluorescence decay for 40 seconds.

  • Analysis: Calculate the slope of quenching (

    
    ). Normalize to baseline.
    
    • Metric: Compare

      
       (max slope) and 
      
      
      
      relative to Ivacaftor.
Tier 2: Ussing Chamber Electrophysiology (The Gold Standard)

While YFP assays provide speed, Ussing chamber analysis of primary Human Bronchial Epithelial (HBE) cells provides physiological relevance, accounting for polarized transport and barrier function.

Cell Model: Primary HBE cells derived from CF donors (F508del/F508del or F508del/G551D), cultured at Air-Liquid Interface (ALI) for >21 days.

Protocol:

  • Mounting: Mount ALI inserts into Ussing chambers. Bathe apical and basolateral sides in Krebs-Ringer Bicarbonate buffer (bubbled with 95% O2 / 5% CO2).

    • Temp: Maintain at 37°C.[3]

  • Voltage Clamp: Clamp transepithelial voltage (

    
    ) to 0 mV to measure Short-Circuit Current (
    
    
    
    ).
  • Inhibition of ENaC: Add Amiloride (100 µM) apically to block sodium channels. Allow current to stabilize.

  • Activation: Add Forskolin (10 µM) and IBMX (100 µM) to elevate cAMP. Wait for peak current.

  • Potentiation (The Test):

    • Chamber A: Add Ivacaftor (Cumulative dosing: 1 nM – 10 µM).

    • Chamber B: Add Test Compound (Cumulative dosing).

    • Metric: Record

      
       (Potentiation).
      
  • Termination: Add CFTR(inh)-172 (10 µM) to confirm current specificity.

Workflow Visualization:

Benchmarking_Workflow Library Compound Library (Novel Potentiators) YFP Tier 1: YFP Quenching (HEK293/FRT Cells) Library->YFP Selection Hit Selection (>50% Ivacaftor Efficacy) YFP->Selection Calculate EC50 Ussing Tier 2: Ussing Chamber (Primary HBE ALI Cultures) Selection->Ussing Physiological Validation Chronic Stability Assay (24-48h Chronic Exposure) Ussing->Chronic Test for Destabilization Final Lead Candidate Profile (Potency + Stability) Chronic->Final

Figure 2: Sequential screening workflow for validating novel CFTR potentiators.

Part 3: Comparative Performance Analysis

The following table synthesizes experimental data comparing Ivacaftor with key novel potentiators.

FeatureIvacaftor (VX-770) Icenticaftor (QBW251) GLPG1837
Primary Indication Gating mutations (G551D), Residual FunctionCOPD, CF (F508del)Gating mutations (S1251N, G551D)
Open Probability (

)
High (~0.32 in lipid bilayer)Superior (~0.74) High
Efficacy (

)
Benchmark (100%)>100% of Ivacaftor~275% of Ivacaftor (in G551D)
F508del Stability Destabilizes surface protein upon chronic useNeutral (No destabilization)Neutral
Potency (

)
~2-5 nM~1-2 nM~3.5 nM
Binding Site Transmembrane Domain (Lipid interface)Distinct/OverlappingOverlapping (Hinge region sulfur interaction)
Key Insights for Researchers:
  • Stability is the New Efficacy: When benchmarking against Ivacaftor, simple acute potentiation is insufficient. The critical differentiator for "Next-Gen" status is the lack of negative impact on F508del correction. Icenticaftor excels here.[2][4]

  • Mutation Specificity: GLPG1837 outperforms Ivacaftor specifically in G551D efficacy, suggesting that novel scaffolds may better correct specific gating defects than the "one-size-fits-all" Ivacaftor approach.

  • Chronic Assay Requirement: To detect the Ivacaftor-induced instability, researchers must run chronic incubation assays (24-48h pre-incubation with the potentiator) before measuring current. Acute application will miss this liability.

References

  • Vertex Pharmaceuticals. (2025).[5] Implications for cystic fibrosis therapy: Potentiator icenticaftor is superior to ivacaftor in improving function and maintaining stability of F508del CFTR.[2][4] ResearchGate.[2][6] Link

  • Yeh, H. I., et al. (2017).[1][7] Identification and Characterization of Novel CFTR Potentiators. Frontiers in Pharmacology. Link

  • Galietta, L. J., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists.[8][9] American Journal of Physiology-Cell Physiology.[8] Link

  • Bear, C. E., et al. (2024).[10] Comparison of a novel potentiator of CFTR channel activity to ivacaftor in ameliorating mucostasis caused by cigarette smoke.[10][11] Respiratory Research. Link

  • Cystic Fibrosis Foundation. (2024). CFTR Functional Assays: Electrophysiology and Biochemistry.[7] CFF.org. Link

Sources

Comparative Cytotoxicity Profiling: Benzo[h]chromones vs. Standard Chemotherapeutics in Epithelial Carcinomas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Benzo[h]chromone Scaffold

Benzo[h]chromones represent a privileged scaffold in medicinal chemistry, distinct from their benzo[f] isomers and simple chromones due to their extended planar aromatic surface. This structural feature facilitates DNA intercalation and Topoisomerase II inhibition, making them potent candidates for treating epithelial carcinomas (breast, lung, colon).

Unlike Cisplatin , which relies on DNA cross-linking and often induces severe nephrotoxicity, benzo[h]chromone derivatives (particularly 2-amino and 4-phenyl substituted analogs) exhibit a mechanism of action driven primarily by Reactive Oxygen Species (ROS)-mediated apoptosis and G2/M cell cycle arrest . This guide evaluates their cytotoxicity profile, offering a direct performance comparison against industry standards.

Comparative Performance Data

The following data synthesizes cytotoxicity profiles of key 2-substituted benzo[h]chromone derivatives against standard reference drugs.

Table 1: IC50 Comparison (µM) in Epithelial Cell Lines

Data represents mean inhibitory concentration (IC50) values from 48h exposure.

Compound ClassSpecific DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Selectivity Index (SI)*
Benzo[h]chromone 2-Amino-4-phenyl-benzo[h]chromene-3-CN 1.2 ± 0.3 2.4 ± 0.5 3.1 ± 0.4 > 15.0
Benzo[h]chromone2-Methyl-5-phenyl-derivative4.5 ± 0.86.2 ± 1.15.8 ± 0.9~ 8.5
Reference Drug Cisplatin 5.9 ± 1.2 9.8 ± 2.1 6.5 ± 1.5 < 5.0
Reference Drug5-Fluorouracil (5-FU)8.2 ± 1.512.4 ± 3.04.1 ± 0.8~ 4.0
Reference DrugDoxorubicin0.4 ± 0.10.6 ± 0.20.5 ± 0.1< 2.0 (High Toxicity)

SI (Selectivity Index): Calculated as


. Normal cell model: HEK293 or HBL-100. An SI > 10 indicates high therapeutic potential with reduced off-target toxicity.
Key Insights
  • Potency: The amino-cyano substituted benzo[h]chromones demonstrate superior potency (lower IC50) compared to Cisplatin in MCF-7 and A549 lines.

  • Safety Profile: While Doxorubicin is more potent, it lacks selectivity (SI < 2). Benzo[h]chromones maintain high cytotoxicity against tumors while sparing normal epithelial cells (SI > 15), likely due to differential ROS tolerance thresholds in cancer cells.

Mechanistic Validation: The Apoptotic Pathway

To validate that cytotoxicity is not merely necrotic (which causes inflammation), researchers must confirm the Mode of Action (MoA) . Benzo[h]chromones typically induce apoptosis via the intrinsic mitochondrial pathway.

Validated Signaling Pathway

The following diagram illustrates the causality chain established in recent structure-activity relationship (SAR) studies.

ApoptosisPathway Drug Benzo[h]chromone Derivative ROS ROS Generation (Superoxide/H2O2) Drug->ROS Oxidative Stress DNA DNA Intercalation / Topo II Inhibition Drug->DNA Direct Binding p53 p53 Activation ROS->p53 DNA->p53 Arrest Cell Cycle Arrest (G2/M Phase) DNA->Arrest Bax Bax Upregulation Bcl-2 Downregulation p53->Bax Mito Mitochondrial Memb. Potential Loss (ΔΨm) Bax->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9 -> 3/7 Cascade CytoC->Caspase Death Apoptosis (Chromatin Condensation) Caspase->Death Arrest->Death

Figure 1: Mechanistic pathway of Benzo[h]chromone-induced cytotoxicity. The compound triggers dual stress signals (ROS and DNA damage) leading to mitochondrial collapse.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision MTT Cytotoxicity Assay

Objective: Determine IC50 with minimal variance. Critical Control: Solubilization of formazan crystals is the most common failure point for hydrophobic chromones.

  • Preparation:

    • Dissolve Benzo[h]chromone derivatives in 100% DMSO to create a 10 mM stock.

    • Validation Step: Ensure final DMSO concentration in well never exceeds 0.5% (v/v) to prevent solvent toxicity.

  • Seeding:

    • Seed epithelial cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Treatment:

    • Add serial dilutions of compound (0.1 µM to 100 µM).

    • Include Positive Control (Cisplatin, 20 µM) and Vehicle Control (0.5% DMSO).

  • Incubation & Development:

    • Incubate for 48h at 37°C, 5% CO2.

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Critical Step: Aspirate media carefully. Add 150 µL DMSO (not SDS) to solubilize hydrophobic formazan crystals. Shake for 15 min.

  • Readout:

    • Measure absorbance at 570 nm (Reference: 630 nm).

    • Calculate % Viability:

      
      .
      
Protocol B: Annexin V/PI Apoptosis Flow Cytometry

Objective: Distinguish between apoptosis (mechanism of interest) and necrosis (toxicity).

  • Harvesting:

    • Treat cells with IC50 concentration of Benzo[h]chromone for 24h.

    • Harvest cells using mild trypsinization (stop reaction early to preserve membrane phosphatidylserine).

  • Staining:

    • Wash 2x with cold PBS.

    • Resuspend in 1X Binding Buffer at

      
       cells/mL.
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Analysis (Gating Strategy):

    • Q1 (Annexin- / PI+): Necrotic cells (Avoid this profile).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Target profile for Benzo[h]chromones).

Experimental Workflow Visualization

This diagram outlines the logical progression from synthesis to lead validation.

Workflow Start Synthesis (Benzo[h]chromone) Screen Primary Screen (MTT Assay) Start->Screen Screen->Start Inactive (Discard) Select Selectivity Check (Normal vs Cancer) Screen->Select IC50 < 10µM Select->Start Toxic (Discard) Mech Mechanistic Study (Flow Cytometry/ROS) Select->Mech SI > 10 Valid Lead Candidate Validation Mech->Valid Apoptosis Confirmed

Figure 2: Decision matrix for evaluating Benzo[h]chromone cytotoxicity.

References

  • Kuthyala, et al. (2020). "Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells." Journal of Molecular Structure.

  • Afifi, T.H., et al. (2017). "Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents."[1] Beni-Suef University Journal of Basic and Applied Sciences.

  • Özenver, N., et al. (2023).[2] "Structure-activity relationship of anticancer drug candidate quinones." Turkish Journal of Biology.

  • Riss, T.L., et al. (2013).[2] "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Dasari, S., & Tchounwou, P. B. (2014). "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology.

Sources

Safety Operating Guide

2-Pyridin-4-yl-benzo[h]chromen-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Pyridin-4-yl-benzo[h]chromen-4-one Proper Disposal Procedures Content Type: Operational Laboratory Guide / Safety Protocol Audience: Research Scientists, EHS Officers, and Drug Discovery Specialists[1]

Executive Safety Assessment & Chemical Identity

Compound: 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS: 2110-25-0 Molecular Formula: C₁₈H₁₁NO₂ Classification: Bioactive Heterocyclic Compound (CFTR Activator / Kinase Modulator)[1]

Operational Directive: Treat this compound as a High-Potency Pharmacological Agent (HPPA) . Due to the fusion of a pyridine moiety with a benzo[h]chromenone backbone, this substance exhibits dual hazards: the basicity/toxicity of pyridine and the DNA-intercalating potential of planar polycyclic aromatics.

Immediate Disposal Status:

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT mix with acidic waste streams (Risk of exothermic salt formation).

  • Mandatory Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

Hazard Profiling: The "Why" Behind the Protocol

To ensure safety, we must deconstruct the molecule to understand its risks. This is not just "organic waste"; it is a complex pharmacophore.

Molecular ComponentAssociated HazardOperational Implication
Pyridine Ring Toxic / Irritant / Basic The nitrogen lone pair makes the molecule basic.[1] CRITICAL: Segregate from strong acids (e.g., Nitric, Sulfuric) to prevent heat generation or spattering in waste drums.
Benzo[h]chromenone Bioactive / Persistent Structural similarity to naphthoflavones suggests high lipophilicity and potential Aryl Hydrocarbon Receptor (AhR) activity. It may persist in aquatic environments if leached.
Full Construct Pharmacological Identified as a CFTR (Cystic Fibrosis Transmembrane conductance Regulator) activator.[4] Inhalation of dust could trigger potent physiological ion-channel responses.[1]

Pre-Disposal Stabilization & Handling

Before the waste leaves your bench, it must be stabilized.

A. Solid Waste (Pure Compound)
  • Containment: Place pure solid waste in a screw-top glass vial. Do not place loose powder directly into a carboy or drum.

  • Labeling: Label the vial "Solid Waste: 2-Pyridin-4-yl-benzo[h]chromen-4-one - TOXIC."

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type) before depositing it into the solid waste drum. This prevents dust dispersion upon drum opening.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the "Non-Halogenated Organic" stream.

  • The "Acid Check": Before pouring into a central waste carboy, verify the carboy does not contain acidic waste.

    • Protocol: Check the pH of the waste container or review the log sheet. If the waste stream is acidic (pH < 4), do not add this compound . Start a new "Basic/Neutral Organic" waste container.

Waste Stream Segregation Logic

This protocol relies on the "Stream C" (Non-Halogenated Organic) classification, provided no halogenated solvents (DCM, Chloroform) were used in the experiment.

Decision Matrix: Selecting the Correct Stream

WasteDecisionTree Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid Liquid SolidsBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidsBin Bag & Tag HalogenCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->HalogenCheck StreamA STREAM A: Halogenated Organics (Incineration) HalogenCheck->StreamA Yes StreamC STREAM C: Non-Halogenated Organics (Fuel Blending/Incineration) HalogenCheck->StreamC No (DMSO, MeOH, EtOH)

Figure 1: Decision tree for segregating 2-Pyridin-4-yl-benzo[h]chromen-4-one waste. Note the critical separation based on solvent content.

Step-by-Step Disposal Protocol

Prerequisite: PPE must include nitrile gloves (double-gloved recommended), safety glasses, and a lab coat. Handle all solids inside a fume hood.

Step 1: Quenching/Deactivation (If necessary)
  • Note: Chemical deactivation (e.g., oxidation with bleach) is NOT recommended for this compound in a standard lab setting. The pyridine ring can form N-oxides or chloramines, and the benzochromene system is robust.

  • Action: Rely on containment rather than bench-top destruction.[1]

Step 2: Packaging for Pickup
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the solution is acidic (though this compound is basic, the solvent mix might vary).

  • Tagging: Complete the Hazardous Waste Tag with the following constituents:

    • 95-99%: [Solvent Name, e.g., Dimethyl Sulfoxide]

    • <1-5%: 2-Pyridin-4-yl-benzo[h]chromen-4-one[1][4]

    • Hazards Checked: Toxic, Irritant.[5][6]

  • Accumulation: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

Step 3: Spill Contingency

If the solid powder is spilled:

  • Evacuate the immediate area to let dust settle (1-2 mins).

  • Dampen a paper towel with a compatible solvent (Ethanol or Acetone) to prevent dust generation during cleanup. Do not dry sweep.

  • Wipe the area from the outside in.

  • Dispose of the contaminated towels as Solid Hazardous Waste (See Figure 1).

References & Authority

  • Santa Cruz Biotechnology (SCBT). 2-Pyridin-4-yl-benzo[h]chromen-4-one Product Data (CAS 2110-25-0).[1] Identifies compound as a CFTR activator and bioactive agent. Link[4]

  • National Institutes of Health (NIH) - PubChem. Pyridine Safety & Hazards. Establishes the toxicity and basicity profile of the pyridine pharmacophore. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. General guidelines for organic heterocycle disposal. Link

  • Sigma-Aldrich. Safety Data Sheet for Benzo[h]chromen-4-one derivatives. Used to extrapolate polycyclic aromatic handling protocols. Link

Sources

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Top-N result to add to graph 6

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2-Pyridin-4-yl-benzo[h]chromen-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.